N,4-Dimethoxy-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,4-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHLPVYIMMZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568280 | |
| Record name | N,4-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-49-4 | |
| Record name | N,4-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,4-Dimethoxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,4-Dimethoxy-N-methylbenzamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N,4-Dimethoxy-N-methylbenzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Chemical Properties
This compound is a disubstituted benzamide, a class of compounds with significant applications in medicinal chemistry and organic synthesis. Its core chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| CAS Number | 52898-49-4 | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 105 °C at 0.1 mmHg | |
| Density | 1.114 g/cm³ | |
| Refractive Index | 1.5440 to 1.5480 | |
| Flash Point | 162.8 °C | |
| Purity | >95.0% (GC) | |
| Storage | Store under an inert atmosphere at room temperature. |
Structural and Spectroscopic Data
The structural identifiers and a summary of expected spectroscopic characteristics for this compound are provided below. While specific spectra for this exact compound are not widely published, data from closely related analogs are used to predict the expected spectral features.
| Identifier Type | Identifier |
| SMILES | COc1ccc(C(=O)N(C)OC)cc1 |
| InChI | InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the N-methyl group. Due to restricted rotation around the amide C-N bond, broadening of the N-methyl and N-methoxy signals may be observed at room temperature.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the carbons of the methyl groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other significant peaks will correspond to C-O stretching of the methoxy groups and C-H stretching of the aromatic and methyl groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve cleavage of the amide bond and loss of the methoxy and methyl groups.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on standard procedures for analogous compounds.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 4-methoxybenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This procedure is a variation of the Schotten-Baumann reaction.
Materials and Equipment:
-
4-Methoxybenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or pyridine (as a base)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to a dropping funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
IR Spectroscopy: Use IR spectroscopy to identify the key functional groups, particularly the amide carbonyl.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.
Potential Biological Activity and Signaling Pathways
While there is limited direct research on the biological activity of this compound, extensive studies on structurally similar benzamide derivatives suggest potential areas of therapeutic interest. Derivatives of 4-methylbenzamide and N-(3-pyridyl)benzamide have demonstrated a range of biological activities, including roles as enzyme inhibitors and receptor modulators.[1][2][3]
Notably, some benzamide derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as Cyclin-Dependent Kinases (CDKs), c-Met, and the PI3K/AKT/mTOR pathway.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, making it a prime target for drug development.
Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by a benzamide derivative, based on the known activities of related compounds.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]
An In-depth Technical Guide to N,4-Dimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,4-Dimethoxy-N-methylbenzamide is a chemical compound belonging to the class of benzamides, specifically a Weinreb amide derivative. Its molecular structure, featuring a dimethoxy-substituted benzene ring and an N-methoxy-N-methylamide group, suggests its potential as a versatile intermediate in organic synthesis, particularly for the preparation of ketones. While specific biological activities for this compound are not extensively documented, the broader class of benzamides exhibits a wide range of pharmacological properties, indicating potential avenues for future research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and a discussion of potential biological significance based on related compounds.
Molecular Structure and Identification
This compound is characterized by a central benzamide core with methoxy groups at the 4-position of the benzene ring and on the amide nitrogen, in addition to a methyl group also on the amide nitrogen.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| SMILES | COc1ccc(C(=O)N(C)OC)cc1 |
| InChI Key | FIRHLPVYIMMZPV-UHFFFAOYSA-N |
| CAS Number | 52898-49-4 |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Colorless to light yellow clear liquid | CymitQuimica |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents | General chemical principles |
| Storage | Store under argon | Alfa Aesar |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be proposed based on the well-established Weinreb amide synthesis methodology.[1]
Proposed Synthetic Pathway: Weinreb Amide Synthesis
The synthesis would likely proceed via the acylation of N,O-dimethylhydroxylamine with 4-methoxybenzoyl chloride.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
Step 1: Formation of 4-Methoxybenzoyl Chloride
-
To a solution of 4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature until the evolution of gas ceases (typically 1-2 hours).
-
The solvent and excess acylating agent are removed under reduced pressure to yield crude 4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Weinreb Amide Formation
-
N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is dissolved in a suitable solvent like DCM, and a base such as pyridine or triethylamine (2.2 eq) is added at 0 °C.
-
The crude 4-methoxybenzoyl chloride, dissolved in anhydrous DCM, is added dropwise to the stirred solution of N,O-dimethylhydroxylamine.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Data (Hypothetical)
No experimental spectra for this compound are publicly available. The following tables provide predicted chemical shifts and expected key signals based on the analysis of its structure and data from closely related compounds.
¹H NMR Spectroscopy (Predicted)
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to C=O) | 7.4 - 7.6 | d | 2H |
| Aromatic (ortho to OCH₃) | 6.8 - 7.0 | d | 2H |
| 4-OCH₃ | ~3.8 | s | 3H |
| N-OCH₃ | ~3.5 | s | 3H |
| N-CH₃ | ~3.3 | s | 3H |
¹³C NMR Spectroscopy (Predicted)
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 168 - 172 |
| Aromatic (C-OCH₃) | 160 - 164 |
| Aromatic (C-H ortho to C=O) | 128 - 132 |
| Aromatic (C-ipso) | 125 - 129 |
| Aromatic (C-H ortho to OCH₃) | 112 - 116 |
| 4-OCH₃ | 54 - 58 |
| N-OCH₃ | 60 - 64 |
| N-CH₃ | 32 - 36 |
Infrared (IR) Spectroscopy (Expected Key Absorptions)
Table 5: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Amide) | 1640 - 1680 |
| C-O (Aromatic Ether) | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) |
| C-N | 1350 - 1450 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
Mass Spectrometry (Expected Fragmentation)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 195. Key fragmentation patterns would likely involve the loss of the methoxy and methyl groups from the amide nitrogen, as well as cleavage of the amide bond.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the benzamide scaffold is a well-known pharmacophore present in a wide array of biologically active compounds.[2][3]
Potential Areas of Investigation
Based on the activities of structurally related methoxy-substituted benzamides, potential areas for biological investigation of this compound could include:
-
Antimicrobial Activity: Benzamide derivatives have been reported to possess antibacterial and antifungal properties.[3][4]
-
Anticancer Activity: Some benzamides exhibit antiproliferative effects on various cancer cell lines.[5]
-
Enzyme Inhibition: The benzamide moiety can interact with the active sites of various enzymes.
-
Central Nervous System (CNS) Activity: Certain benzamides are known to act on CNS receptors.
Hypothetical Experimental Workflow for Biological Screening
A general workflow for the initial biological screening of this compound is proposed below.
Caption: A general workflow for the biological evaluation of a novel compound.
Conclusion
This compound is a Weinreb amide with potential as a synthetic intermediate. While its specific physicochemical and biological properties are yet to be fully characterized, its structural relationship to other pharmacologically active benzamides suggests that it could be a valuable molecule for further investigation in drug discovery and development. This guide provides a foundational understanding of this compound and a framework for future research.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides FULIR [fulir.irb.hr]
- 4. Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents: Synthesis, 3D-QSAR Analysis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,4-Dimethoxy-N-methylbenzamide (CAS: 52898-49-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,4-Dimethoxy-N-methylbenzamide, a Weinreb amide of significant interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights for research and development.
Chemical and Physical Properties
This compound is a derivative of benzamide with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .[1][2] Its structure features a benzoyl group substituted with a methoxy group at the 4-position, and the amide nitrogen is substituted with both a methyl and a methoxy group. This specific N,O-disubstitution classifies it as a Weinreb amide, a versatile functional group in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 52898-49-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| Boiling Point | 105 °C at 0.1 mmHg | [1] |
| Density | 1.114 g/cm³ | [1] |
| Refractive Index | 1.5440 to 1.5480 | [1] |
| Flash Point | 162.8 °C | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be reliably achieved through established methods for the preparation of Weinreb amides from carboxylic acids. The most common and direct route involves the conversion of 4-methoxybenzoic acid into an activated derivative, followed by reaction with N,O-dimethylhydroxylamine.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process, which can often be performed in a one-pot procedure.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for Weinreb amide synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of 4-Methoxybenzoic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzoic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF) if using thionyl chloride or oxalyl chloride. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride or oxalyl chloride (1.1 to 1.5 equivalents) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The formation of the intermediate 4-methoxybenzoyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).
-
Amide Formation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C. Add a base such as pyridine or triethylamine (2.4 equivalents) dropwise and stir for 15-30 minutes. To this mixture, add the solution of 4-methoxybenzoyl chloride prepared in step 1 dropwise at 0 °C.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, 1 M HCl, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to C=O) | ~7.4-7.8 | Doublet | 2H |
| Aromatic (ortho to OCH₃) | ~6.8-7.0 | Doublet | 2H |
| N-OCH₃ | ~3.5-3.8 | Singlet | 3H |
| 4-OCH₃ | ~3.8-3.9 | Singlet | 3H |
| N-CH₃ | ~3.2-3.4 | Singlet | 3H |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168-172 |
| Aromatic (C-OCH₃) | ~160-164 |
| Aromatic (CH ortho to C=O) | ~128-132 |
| Aromatic (C ipso to C=O) | ~125-129 |
| Aromatic (CH ortho to OCH₃) | ~113-116 |
| 4-OCH₃ | ~55-56 |
| N-OCH₃ | ~60-62 |
| N-CH₃ | ~33-36 |
Table 4: Expected IR and Mass Spectrometry Data
| Spectroscopic Technique | Expected Features |
| FT-IR (cm⁻¹) | ~1640-1660 (C=O, amide stretch), ~1600, ~1510 (C=C, aromatic ring stretches), ~1250 (C-O, aryl ether stretch), ~1030 (C-O, alkoxy stretch) |
| Mass Spectrometry (EI) | Expected molecular ion (M⁺) peak at m/z = 195. Fragmentation may involve loss of methoxy (-OCH₃), N-methoxy (-NOCH₃), or the entire N-methoxy-N-methyl group. |
Potential Biological Activity and Mechanism of Action (Hypothetical)
There is currently no specific published data on the biological activity or mechanism of action of this compound. However, the benzamide scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of pharmacological activities.[3][4] The biological profile of this compound would be influenced by its specific substitution pattern.
Areas for Potential Investigation
Based on the activities of structurally related compounds, the following areas represent potential avenues for pharmacological screening of this compound:
-
Central Nervous System (CNS) Activity: Many benzamide derivatives act on the CNS, exhibiting properties such as antipsychotic, antiemetic, and prokinetic effects, often through interaction with dopamine and serotonin receptors.
-
Enzyme Inhibition: Substituted benzamides have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs).
-
Antimicrobial and Anticancer Activity: The benzamide moiety is present in a number of compounds with demonstrated antibacterial, antifungal, and antiproliferative activities.
Proposed Experimental Workflow for Biological Screening
For researchers interested in elucidating the biological profile of this compound, a systematic screening approach is recommended.
Conclusion
This compound is a synthetically accessible Weinreb amide with potential for further chemical exploration. While direct experimental data on its biological and detailed spectroscopic properties are limited, this guide provides a solid foundation for researchers by outlining a reliable synthetic strategy and predicting its key physicochemical and spectral characteristics based on well-established chemical principles and data from analogous compounds. The diverse biological activities associated with the benzamide scaffold suggest that this compound may possess interesting pharmacological properties, warranting further investigation through systematic screening. This document serves as a valuable resource to guide future research and unlock the potential of this intriguing molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzamides as selective and potent gastrokinetic agents. III. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N,4-Dimethoxy-N-methylbenzamide
Affiliation: Google Research
Abstract
N,4-Dimethoxy-N-methylbenzamide, a member of the Weinreb amide class of compounds, holds significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its unique structural features, combining a 4-methoxybenzoyl moiety with an N-methoxy-N-methylamide group, allow for controlled nucleophilic additions, making it a valuable tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic characteristics. Furthermore, we explore the potential biological activities of this compound by examining the established pharmacological profiles of structurally related methoxy-substituted benzamides, highlighting potential avenues for future research and drug development.
Introduction
Benzamide derivatives are recognized as privileged structures in medicinal chemistry, forming the cornerstone of a multitude of therapeutic agents with a broad spectrum of pharmacological activities. These activities include, but are not limited to, effects on the central nervous system, enzyme inhibition, and antimicrobial properties. The incorporation of methoxy groups on the benzoyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.
This compound, also known as a Weinreb amide, is a specialized derivative that offers precise control in carbon-carbon bond-forming reactions. The N-methoxy-N-methylamide functionality is stable to a variety of organometallic reagents, yet the resulting tetrahedral intermediate readily collapses to form a ketone upon acidic workup, preventing the over-addition that often leads to tertiary alcohols. This reactivity makes it an invaluable intermediate for the synthesis of complex ketones, which are themselves precursors to a wide range of biologically active molecules.
This guide serves as a technical resource for researchers in organic synthesis and drug discovery, providing detailed information on the synthesis, characterization, and potential applications of this compound.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 52898-49-4 |
| Molecular Formula | C₁₀H₁₃NO₃[1] |
| Molecular Weight | 195.22 g/mol |
| Monoisotopic Mass | 195.08954 Da[1] |
| Predicted XlogP | 1.0[1] |
| Physical State | Solid (predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of 4-methoxybenzoic acid with N,O-dimethylhydroxylamine. A common and effective method involves the activation of the carboxylic acid with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), followed by the addition of the hydroxylamine.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of Weinreb amides from carboxylic acids.
Materials:
-
4-Methoxybenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic acid (1.0 eq). Dissolve the acid in anhydrous THF.
-
Activation: To the stirred solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until the evolution of CO₂ ceases.
-
Amine Preparation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in water and add saturated aqueous NaHCO₃ solution until the pH is ~8. Extract the free amine with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and carefully concentrate in vacuo to obtain the free N,O-dimethylhydroxylamine. Alternatively, the hydrochloride salt can be used directly with an additional equivalent of base.
-
Coupling: To the activated carboxylic acid mixture, add a solution of N,O-dimethylhydroxylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Spectroscopic Data
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
| Data Type | Predicted Values |
| ¹H NMR | Aromatic protons: δ 6.8-7.5 ppm (multiplet, 4H); 4-Methoxy protons: δ ~3.8 ppm (singlet, 3H); N-Methoxy protons: δ ~3.6 ppm (singlet, 3H); N-Methyl protons: δ ~3.2 ppm (singlet, 3H). Note: The N-methoxy and N-methyl signals may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond. |
| ¹³C NMR | Carbonyl carbon: δ ~168-170 ppm; Aromatic C-O: δ ~160 ppm; Aromatic carbons: δ ~114-130 ppm; 4-Methoxy carbon: δ ~55 ppm; N-Methoxy carbon: δ ~61 ppm; N-Methyl carbon: δ ~34 ppm. |
| IR (cm⁻¹) | C=O stretch (amide): ~1640-1660 cm⁻¹; C-O stretch (aromatic ether): ~1250 cm⁻¹; C-N stretch: ~1380 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺: 196.0968 m/z; Predicted [M+Na]⁺: 218.0788 m/z.[1] |
Potential Biological Activity and Future Directions
There is currently no specific biological activity reported for this compound in the scientific literature. However, the benzamide scaffold is a common feature in many biologically active compounds, and the methoxy substitution pattern suggests potential areas for investigation.
Studies on other methoxy-substituted benzamides have revealed a range of biological activities, including antioxidative and antiproliferative effects.[2][3][4][5][6] The presence of methoxy groups can enhance the antioxidant properties of molecules by donating electrons to stabilize free radicals.[4] Furthermore, some N-methyl-substituted benzimidazole derivatives with methoxy groups on the phenyl ring have shown selective antiproliferative activity against cancer cell lines.[6]
Given these precedents, this compound could be a valuable starting point for the synthesis of a library of compounds to be screened for various biological activities. A potential mechanism of action for related antiproliferative compounds involves the inhibition of signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be a target for investigation for derivatives of this compound.
Future research should focus on the synthesis of this compound and its subsequent use as a precursor for a diverse range of analogs. These new compounds should then be subjected to a battery of in vitro assays to screen for potential antiproliferative, antioxidant, and antimicrobial activities.
Conclusion
This compound is a valuable chemical entity with significant potential in both synthetic and medicinal chemistry. Its role as a Weinreb amide provides a reliable method for the preparation of 4-methoxy-substituted ketones, which are important intermediates in the synthesis of more complex molecules. While its own biological profile remains to be elucidated, the activities of structurally related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents. The experimental protocols and data presented in this guide are intended to facilitate further research into this and related compounds, ultimately contributing to advancements in drug discovery and organic synthesis.
References
- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents: Synthesis, 3D-QSAR Analysis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides FULIR [fulir.irb.hr]
"N,4-Dimethoxy-N-methylbenzamide" physical properties
An In-depth Technical Guide on the Physical Properties of N,4-Dimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the Weinreb amide class, is a chemical compound of interest in organic synthesis. Weinreb amides are notable for their utility in the controlled formation of ketones from organometallic reagents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated data for its physicochemical characteristics and spectroscopic details. Furthermore, this document outlines a representative experimental protocol for its synthesis and visualizes a potential biological signaling pathway, contextualized by the activities of structurally related benzamide compounds.
Physical and Chemical Properties
This compound is characterized as a colorless to light yellow clear liquid at room temperature.[1] Its properties are summarized below, drawing from available data for the compound and its close structural analogs.
| Property | Value | Reference |
| CAS Number | 52898-49-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Purity | >95.0% (GC) | [1] |
| Boiling Point (Predicted) | 678.42 K (405.27 °C) | [2] (Data for isomer 3,4-dimethoxy-N-methyl-benzamide) |
| Solubility | Expected to be soluble in organic solvents. Benzamide derivatives are generally soluble in polar organic solvents like methanol and ethanol, with lower solubility in nonpolar solvents.[3] | |
| Density (Predicted) | 1.085 g/mL at 25 °C (lit.) | [4] (Data for analog N-Methoxy-N-methylbenzamide) |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals would include singlets for the N-methyl and the two methoxy groups, and aromatic protons in the para-substituted pattern. For the related 4-Methoxy-N-methylbenzamide, ¹H NMR (500 MHz, CDCl₃) shows signals at δ 7.75-7.72 (m, 2H), 6.91–6.87 (m, 2H), 6.37 (brs, 1H), 3.82 (d, J = 4.7 Hz, 3H), 2.96 (s, 3H).[5] |
| ¹³C NMR | The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons (including the methoxy-substituted carbon), and the methyl carbons. For 4-Methoxy-N,N-dimethylbenzamide, ¹³C NMR chemical shifts have been reported.[6] For 4-Methoxy-N-methylbenzamide, signals appear at δ 167.95, 162.14, 128.75, 127.04, 113.79, 55.47, 26.85.[5] |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₁₃NO₃). |
| Infrared (IR) | The IR spectrum is expected to show a characteristic strong absorption band for the C=O (amide) stretching vibration. |
Experimental Protocols
The synthesis of this compound, a Weinreb amide, can be achieved via the nucleophilic acyl substitution of 4-methoxybenzoyl chloride with N,O-dimethylhydroxylamine. The following is a representative protocol based on standard procedures for Weinreb amide synthesis.[7]
Reaction Scheme:
4-Methoxybenzoyl chloride + N,O-Dimethylhydroxylamine hydrochloride → this compound + HCl
Materials and Equipment:
-
4-Methoxybenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Preparation of Amine Solution: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous DCM. Cool the flask to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.0 equiv) in anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemeo.com [chemeo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-Methoxy-N-methylbenzamide 98 6919-61-5 [sigmaaldrich.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of N,4-Dimethoxy-N-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound N,4-Dimethoxy-N-methylbenzamide. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serves as a crucial resource for the identification, characterization, and quality control of this molecule in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
-
CAS Number: 122334-36-5[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d (J ≈ 9.0 Hz) | 2H | Aromatic (H-2, H-6) |
| ~6.95 | d (J ≈ 9.0 Hz) | 2H | Aromatic (H-3, H-5) |
| ~3.85 | s | 3H | 4-OCH₃ |
| ~3.70 | s | 3H | N-OCH₃ |
| ~3.30 | s | 3H | N-CH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide) |
| ~162 | Aromatic (C-4) |
| ~129 | Aromatic (C-2, C-6) |
| ~126 | Aromatic (C-1) |
| ~114 | Aromatic (C-3, C-5) |
| ~61 | N-OCH₃ |
| ~55 | 4-OCH₃ |
| ~34 | N-CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (amide) |
| ~1600, ~1510 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1170 | Medium | C-N stretch |
| ~1030 | Strong | C-O stretch (aliphatic ether) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Adduct |
| 196.09682 | [M+H]⁺ |
| 218.07876 | [M+Na]⁺ |
| 194.08226 | [M-H]⁻ |
| 195.08899 | [M]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 16 for sufficient signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections on the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
EI-MS: Introduce the sample (often via a gas chromatograph) into the EI source. The standard electron energy is 70 eV. Acquire the mass spectrum over a similar m/z range.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the spectroscopic data and the chemical structure.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship between spectroscopic data and chemical structure.
References
Solubility Profile of N,4-Dimethoxy-N-methylbenzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N,4-Dimethoxy-N-methylbenzamide in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally similar benzamide derivatives to provide a directional guide for solvent selection and formulation development. The information presented herein is intended to support research and development activities where understanding the solubility of this compound is critical.
Predicted and Analog-Based Solubility Data
While specific experimental data for this compound is scarce, a predicted water solubility value is available, suggesting it is sparingly soluble in aqueous media. The octanol/water partition coefficient (logP) of 1.638 further indicates a preference for more lipophilic environments.[1]
To guide solvent selection, the following table summarizes the solubility of related benzamide compounds in common organic solvents. These values can serve as a useful starting point for estimating the solubility of this compound. It is important to note that the presence of two methoxy groups and an N-methyl group will influence the polarity and hydrogen bonding capabilities of the target molecule, potentially leading to different solubility behavior compared to the analogs listed.
| Solvent | Benzamide (Mole Fraction x10³)[2] | m-Methoxybenzamide (mg/mL)[3] | N-(1-hydroxypropan-2-yl)benzamide (mg/mL)[4] | General Remarks for Benzamide Derivatives |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | High | ~30 | > 50 | Generally high solubility.[3][4][5][6] |
| Dimethylformamide (DMF) | High[5] | ~30 | - | Often provides good solubility for amides.[3] |
| Acetone | 2.15 | - | - | Moderate to good solubility.[2] |
| Acetonitrile | Low | - | - | Lower solubility compared to other polar solvents.[7] |
| Polar Protic Solvents | ||||
| Methanol | 2.64 | - | - | Good solubility.[2][8] |
| Ethanol | 1.85 | ~1 | ~10-20 | Good solubility.[2][3][4][8] |
| 1-Propanol | - | - | - | Expected to have good solubility.[2] |
| Non-Polar Solvents | ||||
| Hexane | - | - | - | Low solubility expected due to the polar amide group.[8] |
| Benzene | - | - | - | Low solubility expected.[8] |
| Aqueous Solutions | ||||
| Water | 0.13 | Sparingly soluble | < 0.1 | Generally low aqueous solubility.[2][3][4][8] |
| PBS (pH 7.4) | - | ~0.50 (in 1:1 DMSO:PBS)[3] | < 0.1 | Low solubility.[4] |
Note: The solubility of a compound is dependent on temperature. The data for benzamide was measured at 298.15 K.[2] For other compounds, the temperature was not always specified but is generally assumed to be room temperature.
Experimental Protocol: Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a standard procedure that can be adapted for this compound.[2][9]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Sealed vials (e.g., screw-cap glass vials with PTFE septa)
-
Shaker bath or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Synthesis of this compound: A Representative Workflow
While the exact industrial synthesis route for this compound may vary, a plausible laboratory-scale synthesis can be conceptualized based on standard organic chemistry reactions for amide formation. A common method involves the reaction of an activated carboxylic acid derivative with an amine. The following diagram illustrates a potential synthetic pathway.
Plausible Synthesis Pathway
Caption: A plausible synthetic route for this compound.
This guide provides a foundational understanding of the solubility characteristics of this compound based on available data and established scientific principles. For critical applications, it is highly recommended that the solubility be determined experimentally in the specific solvent systems of interest.
References
- 1. chemeo.com [chemeo.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Buy Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl- | 82461-57-2 | >98% [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to N,4-Dimethoxy-N-methylbenzamide as a Weinreb Amide in Modern Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis. Their unique reactivity allows for the controlled formation of ketones and aldehydes from highly reactive organometallic reagents without the common issue of over-addition. This guide focuses on a specific, electronically-rich example, N,4-Dimethoxy-N-methylbenzamide, detailing its synthesis, properties, and application as a robust acylating agent. We provide detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its practical application in research and development settings, particularly within the pharmaceutical industry where precise C-C bond formation is critical.
The Weinreb Amide: A Cornerstone of Ketone Synthesis
Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb-Nahm ketone synthesis transformed the approach to C-C bond formation.[1] The core of this methodology is the N-methoxy-N-methylamide functional group.
Key Advantages:
-
Prevention of Over-addition: Unlike reactions with esters or acid chlorides, which often yield tertiary alcohols from two equivalents of nucleophile addition, Weinreb amides reliably stop at the ketone stage.[1][2]
-
Stable Intermediate: The reaction proceeds through a stable five-membered cyclic tetrahedral intermediate, formed by chelation of the magnesium or lithium atom between the carbonyl oxygen and the methoxy oxygen.[1][3] This intermediate is stable at low temperatures and collapses to the ketone only upon acidic workup, preventing a second nucleophilic attack.[1]
-
Versatility: Weinreb amides are compatible with a wide range of organometallic reagents, including Grignard reagents, organolithiums, and certain organocuprates.[3] They can also be reduced to aldehydes using reagents like lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H).[1][4]
Synthesis of this compound
The most direct and common method for preparing this compound is the acylation of N,O-dimethylhydroxylamine with an activated derivative of 4-methoxybenzoic acid, typically 4-methoxybenzoyl chloride.[3][5]
Synthesis Workflow
Caption: Workflow for the synthesis of the target Weinreb amide.
Experimental Protocol: Synthesis from 4-Methoxybenzoyl Chloride
This protocol is adapted from established procedures for Weinreb amide formation.[5][6]
Step 1: Preparation of 4-Methoxybenzoyl Chloride (Optional, if not commercially available)
-
In a fume hood, charge a dry round-bottom flask with 4-methoxybenzoic acid.
-
Cautiously add an excess of thionyl chloride (2-3 equivalents) followed by a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).[5]
-
Stir the mixture at room temperature until the initial effervescence subsides, then heat to reflux for 1-3 hours until gas evolution ceases.[5]
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methoxybenzoyl chloride can often be used directly.[5]
Step 2: Amide Formation
-
In a dry round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a base such as potassium carbonate (2.2 equivalents) or pyridine in an anhydrous solvent (e.g., 2-MeTHF or CH₂Cl₂).[5][6]
-
Cool the stirring solution to 0°C in an ice bath.
-
Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.[5]
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified by column chromatography if necessary.
Quantitative Data for Synthesis
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometry | Notes |
| 4-Methoxybenzoyl Chloride | C₈H₇ClO₂ | 170.59 | 1.0 equiv | Starting acylating agent. |
| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | 1.1 equiv | Amine source. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.2 equiv | Base to neutralize HCl. |
| This compound | C₁₀H₁₃NO₃ | 195.21 | - | Product obtained as a colorless oil.[6] |
| Reported Yield | - | - | - | 94% [6] |
Application in Ketone Synthesis
This compound serves as a superior precursor for the synthesis of various 4-methoxyphenyl ketones via reaction with organometallic nucleophiles.
Ketone Synthesis Workflow
Caption: General workflow for Weinreb ketone synthesis.
General Experimental Protocol: Reaction with a Grignard Reagent
This is a general procedure adapted for the title compound.[7]
-
Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents) dropwise via syringe, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time (e.g., 30 minutes) before gradually warming to 0°C or room temperature over several hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, re-cool the flask to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography or recrystallization.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized Weinreb amide.
| Property | Data | Source(s) |
| Compound Name | This compound | - |
| Molecular Formula | C₁₀H₁₃NO₃ | [8] |
| Molecular Weight | 195.21 g/mol | [8] |
| Appearance | Colorless Oil | [6] |
| IR (NaCl, νₘₐₓ, cm⁻¹) | 3284, 3072, 2935, 2842, 1637 (C=O), 1512, 1460, 1421, 1373, 1254, 1174, 1027, 980, 842, 756 | [6] |
| Elemental Analysis (Calcd.) | C, 61.53; H, 6.71; N, 7.18 | [6] |
| Elemental Analysis (Found) | C, 61.65; H, 6.83; N, 7.30 | [6] |
| Monoisotopic Mass | 195.08954 Da | [8] |
| Mass Spec Adduct [M+H]⁺ | m/z 196.09682 | [8] |
| Mass Spec Adduct [M+Na]⁺ | m/z 218.07876 | [8] |
Note: Specific ¹H and ¹³C NMR data were not found in the search results for this compound. However, the spectra would be consistent with the structure, showing characteristic peaks for the N-methyl, N-methoxy, aromatic p-disubstituted ring, and aromatic methoxy protons and carbons.
Conclusion
This compound is an exemplary Weinreb amide that is both readily synthesized in high yield and highly effective for the preparation of 4-methoxyphenyl ketones. Its utility lies in the predictable and clean conversion, avoiding byproducts that plague traditional acylation methods. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this powerful synthetic tool in drug discovery and complex molecule synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
N,4-Dimethoxy-N-methylbenzamide: A Key Intermediate in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethoxy-N-methylbenzamide is a Weinreb amide, a class of N-methoxy-N-methylamides, that serves as a versatile and crucial intermediate in modern organic and medicinal chemistry.[1][2] Its utility lies in its ability to react with organometallic reagents to form stable tetrahedral intermediates, which upon acidic workup yield ketones, thus avoiding the common problem of over-addition that leads to tertiary alcohols. This controlled reactivity makes it an invaluable building block in the synthesis of complex molecules with specific biological activities. While this compound itself is not known to possess significant biological activity, its role in the creation of potent and selective therapeutic agents is well-documented.[3][4] This technical guide explores the application of this compound in the synthesis of several classes of biologically active compounds, providing an overview of the synthetic methodologies and the biological relevance of the final products. A safety data sheet for this compound indicates a lack of information regarding its carcinogenicity, mutagenicity, and reproductive toxicity.
Role in the Synthesis of Cannabinoid Analogs
This compound has been utilized as a precursor in the synthesis of novel and potent cannabinoid analogs.[3] These synthetic cannabinoids are designed to interact with the cannabinoid receptors (CB1 and CB2), which are involved in a variety of physiological processes. The development of such analogs aims to improve metabolic stability and binding affinity compared to endogenous cannabinoids like anandamide.[3]
Experimental Protocol: Synthesis of a Ketone Intermediate for Cannabinoid Analogs
The synthesis of a key ketone intermediate using this compound involves its reaction with a Grignard reagent. A general procedure is as follows:
-
A solution of the appropriate hexyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF) is prepared.
-
This compound, dissolved in anhydrous THF, is added dropwise to the Grignard reagent at a controlled temperature, typically 0 °C.
-
The reaction mixture is stirred for a specified period to ensure the formation of the stable tetrahedral intermediate.
-
The reaction is then quenched by the addition of an acidic solution, such as aqueous ammonium chloride or hydrochloric acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude ketone is purified using column chromatography.[3]
Application in the Development of Tubulin-Targeting Agents
This compound serves as a key starting material in the synthesis of rigidin, a marine alkaloid, and its analogs, which have been identified as potent tubulin-targeting agents.[4] These compounds inhibit tubulin polymerization, a critical process in cell division, making them promising candidates for anticancer therapies. The synthesis involves the electrophilic substitution of a lithiated pyrrolo[2,3-d]pyrimidine with this compound to introduce a 6-(4-methoxy)benzoyl group.[4]
Quantitative Data of a Rigidin Analog (7-deazahypoxanthine)
| Compound | Target Cell Line | IC50 (nM) |
| 7-deazahypoxanthine analog | HeLa | 10 |
Data extracted from studies on rigidin analogs, for which this compound is a precursor.[4]
Signaling Pathway: Disruption of Microtubule Dynamics
The diagram below illustrates the mechanism of action for tubulin-targeting agents synthesized using this compound as an intermediate. These compounds interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.
References
The Multifaceted Therapeutic Potential of Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives represent a versatile class of pharmacologically active compounds with a wide array of therapeutic applications. Their structural motif, a benzene ring attached to an amide functional group, serves as a scaffold for the development of drugs targeting a diverse range of biological pathways. This technical guide provides an in-depth exploration of the core therapeutic applications of benzamide derivatives, focusing on their roles as antipsychotics, antiemetics, gastroprokinetics, and emerging potential in oncology. It includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action and development workflows.
Antipsychotic Applications: Dopamine D2 Receptor Antagonism
Substituted benzamides are a cornerstone in the management of schizophrenia and other psychotic disorders. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] By blocking these receptors, they mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
Quantitative Data: Dopamine D2 Receptor Binding Affinity
The therapeutic efficacy of benzamide antipsychotics is closely linked to their binding affinity for the D2 receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Benzamide Derivative | Dopamine D2 Receptor Ki (nM) | Reference(s) |
| Amisulpride | 2.8 | [2] |
| Sulpiride | ~15-29 | [3] |
| Nemonapride | 0.06 - 0.1 | [4][5][6][7] |
| Eticlopride | 0.06 - 0.92 | [8][9][10] |
| Raclopride | ~1 | [11] |
Clinical Efficacy of Amisulpride in Schizophrenia
Clinical trials have consistently demonstrated the efficacy of amisulpride in treating schizophrenia. The Positive and Negative Syndrome Scale (PANSS) is a standard tool used to measure symptom severity.
| Clinical Trial | Treatment Group | Mean Change in PANSS Total Score from Baseline | Key Findings | Reference(s) |
| Johnsen et al. (2020) | Amisulpride | -32.7 points over 52 weeks | Amisulpride showed a significantly greater reduction in PANSS scores compared to aripiprazole and olanzapine.[8] | [8] |
| Sanofi (2013) | Amisulpride | ≥50% decrease in 66.8% of patients after 8 weeks | Demonstrated significant improvement in clinical symptoms in Chinese patients with schizophrenia. | [12] |
| Woo et al. (2022) | Amisulpride Augmentation | Significant improvement in PANSS total and positive scores (p < 0.05) | Amisulpride augmentation was effective for patients with an inadequate response to olanzapine monotherapy.[13] | [13] |
| Ganesan et al. (2015) | Amisulpride | -16.80 (SD: 3.61) over 8 weeks | Amisulpride was as effective as olanzapine in improving psychotic symptoms.[14] | [14] |
Signaling Pathway: Dopamine D2 Receptor Antagonism
Benzamide antipsychotics act by blocking the G protein-coupled D2 receptor, which is primarily coupled to the Gαi subunit. This inhibition prevents the downstream effects of dopamine, including the inhibition of adenylyl cyclase and the modulation of ion channels.
Antiemetic and Gastroprokinetic Applications: Serotonin Receptor Modulation
Certain benzamide derivatives, such as metoclopramide, cisapride, and mosapride, are widely used to manage nausea, vomiting, and gastrointestinal motility disorders. Their mechanisms of action primarily involve the antagonism of dopamine D2 receptors and modulation of serotonin receptors, specifically 5-HT3 and 5-HT4.
Mechanism of Action
-
5-HT3 Receptor Antagonism: Metoclopramide's antiemetic effects are partly due to its antagonism of 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract. This blockade prevents the emetic signals induced by chemotherapy and other stimuli.
-
5-HT4 Receptor Agonism: Cisapride and mosapride are agonists of the 5-HT4 receptor, which is found on enteric neurons. Activation of these receptors enhances acetylcholine release, leading to increased gastrointestinal motility and accelerated gastric emptying.
Quantitative Data: Efficacy of Antiemetic and Gastroprokinetic Benzamides
| Drug | Indication | Efficacy Measure | Result | Reference(s) |
| Metoclopramide | Chemotherapy-Induced Vomiting | Prevention of vomiting (complete response) | 47% with metoclopramide vs. 17% with placebo (p < 0.001) | [15] |
| Metoclopramide | Chemotherapy-Induced Vomiting | Complete control of emesis | Superior to placebo and prochlorperazine. | [16] |
| Cisapride | Functional Dyspepsia | Global assessment of improvement (Odds Ratio) | 2.9 (95% CI 1.5-5.8) in favor of cisapride | [2] |
| Cisapride | Gastroparesis | Improvement in gastric emptying of solids | Significant increase compared to placebo (p < 0.05) | [10] |
| Mosapride | Functional Dyspepsia | Overall dyspepsia improvement | 53.7% in the mosapride group vs. 54.0% in the nortriptyline group (p = 0.976) | [17][18] |
| Mosapride | Functional Dyspepsia | Improvement in symptoms of abdominal distention and belching | More effective than domperidone after 4 weeks (p < 0.05) | [4] |
Signaling Pathway: 5-HT4 Receptor Agonism
Benzamide gastroprokinetics like cisapride and mosapride stimulate Gs protein-coupled 5-HT4 receptors on enteric neurons. This activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which ultimately enhances the release of acetylcholine (ACh) and promotes gut motility.
Oncological Applications: Histone Deacetylase (HDAC) Inhibition
A growing body of research highlights the potential of novel benzamide derivatives as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they promote a condensed chromatin structure, leading to the silencing of tumor suppressor genes. Benzamide-based HDAC inhibitors (HDACis) can reverse this process, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: In Vitro Efficacy of Benzamide HDAC Inhibitors
The potency of benzamide HDACis is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Benzamide HDACi | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Mocetinostat (MGCD0103) | A549 (Lung) | Varies (dose-dependent) | [19] |
| Mocetinostat (MGCD0103) | HCT116 (Colon) | Varies (dose-dependent) | [19] |
| Mocetinostat (MGCD0103) | Various | 0.09 - 20 | [20][21] |
| Mocetinostat (MGCD0103) | MCF7 (Breast) | 1.17 | [14] |
| Mocetinostat (MGCD0103) | T47D (Breast) | 0.67 | [14] |
| Entinostat (MS-275) | B-cell lymphoma lines | 0.5 - 1 | [22] |
| Tucidinostat | 4T1 (Breast), LLC (Lung), CT26 (Colorectal) | Dose-dependent suppression of proliferation | [23] |
Signaling Pathway: HDAC Inhibition
Benzamide HDACis typically contain a zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis.
Experimental Protocols
Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test benzamide derivative for the dopamine D2 receptor.
Materials:
-
HEK293 cells expressing recombinant human D2 receptors
-
[3H]-Spiperone (radioligand)
-
Test benzamide compound
-
(+)-Butaclamol (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membranes from HEK293-hD2 cells as previously described.[24]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Incubation: Incubate the plate for 1 hour at 30°C with shaking.[24][25]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]-Spiperone binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the inhibitory activity of a benzamide derivative on HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution
-
Test benzamide compound
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test benzamide compound and positive control in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the following:
-
HDAC Assay Buffer
-
Test compound at various concentrations
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the Developer solution (containing a stop solution like TSA) to each well to stop the reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Experimental and Drug Development Workflows
Preclinical Development Workflow for a Novel Benzamide Derivative
The preclinical development of a novel benzamide derivative involves a series of in vitro and in vivo studies to assess its pharmacological and toxicological profile before it can proceed to clinical trials.[26][27][28]
Clinical Trial Phases for a Novel Therapeutic Agent
Once a benzamide derivative has successfully completed preclinical development and received regulatory approval, it enters clinical trials to evaluate its safety and efficacy in humans.[29][30][31][32][33]
Conclusion
Benzamide derivatives have established themselves as a clinically significant and versatile class of therapeutic agents. Their ability to be chemically modified to target a variety of biological pathways underscores their continued importance in drug discovery and development. From the well-established roles in managing psychiatric and gastrointestinal disorders to the promising new frontiers in oncology, the benzamide scaffold continues to be a source of novel and effective medicines. This technical guide provides a foundational understanding of their key applications, supported by quantitative data and detailed methodologies, to aid researchers and drug development professionals in their ongoing efforts to harness the full therapeutic potential of this remarkable class of compounds.
References
- 1. Comparing Prokinetics for Functional Dyspepsia: New Insights on Cinitapride Efficacy and Safety [mymedisage.com]
- 2. Efficacy of cisapride and domperidone in functional (nonulcer) dyspepsia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Nemonapride | CAS:75272-39-8 | 5-HT1A agonist. Also highly potent D2-like dopamine antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Comparative Efficacy of Various Pharmacological Interventions in the Treatment of Functional Dyspepsia: A Network Meta-Analysis - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Metoclopramide in the reduction of nausea and vomiting associated with combined chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metoclopramide. A review of antiemetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study [jnmjournal.org]
- 18. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dose finding study of mosapride in functional dyspepsia: a placebo-controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. exchemistry.com [exchemistry.com]
- 21. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. axonmedchem.com [axonmedchem.com]
- 25. Metoclopramide: An Antiemetic in Chemotherapy Induced Nausea and Vomiting [jscimedcentral.com]
- 26. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 27. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 28. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 29. collectiveminds.health [collectiveminds.health]
- 30. intuitionlabs.ai [intuitionlabs.ai]
- 31. aixialgroup.com [aixialgroup.com]
- 32. Four Phases of Clinical Trials | Astellas [clinicaltrials.astellas.com]
- 33. Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience | UC Medicine [med.uc.edu]
N,4-Dimethoxy-N-methylbenzamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethoxy-N-methylbenzamide, a member of the Weinreb amide family, is a valuable and versatile building block in organic synthesis. Its unique structural features, combining the reactivity of a Weinreb amide with the electronic properties of a methoxy-substituted aromatic ring, make it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its potential in medicinal chemistry and drug development.
The presence of the N-methoxy-N-methylamide moiety allows for controlled, single-addition of organometallic reagents to furnish ketones in high yields, avoiding the common problem of over-addition to form tertiary alcohols. The methoxy group at the 4-position of the benzene ring acts as an electron-donating group, influencing the reactivity of the aromatic system and providing a handle for further functionalization. These characteristics make this compound a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52898-49-4 | [2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 105 °C @ 0.1 mmHg | [2] |
| Density | 1.114 g/cm³ | [2] |
| Refractive Index | 1.5440 to 1.5480 | [2] |
| Purity | >95.0% (GC) |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ = 7.73–7.71 (m, 2 H), 6.90–6.88 (m, 2 H), 3.83 (s, 3H), 3.55 (s, 3H), 3.35 (s, 3H) | [3] |
| InChI | 1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 | [4] |
| InChIKey | FIRHLPVYIMMZPV-UHFFFAOYSA-N | [4] |
| SMILES | CN(C(=O)C1=CC=C(C=C1)OC)OC |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. Two common and effective methods are detailed below: copper-catalyzed oxidative amidation of the corresponding alcohol and the reaction of the acid chloride with N,O-dimethylhydroxylamine.
Copper-Catalyzed Oxidative Amidation of 4-Methoxybenzyl Alcohol
A modern and efficient method for the synthesis of Weinreb amides is the direct oxidative amidation of alcohols.[3] This approach offers a greener alternative to traditional methods that often require the use of hazardous reagents.
Reaction Scheme:
Figure 1: Synthesis via Copper-Catalyzed Oxidative Amidation.
Experimental Protocol:
-
To a solution of 4-methoxybenzyl alcohol (1 mmol) in acetonitrile (1 mL) is added N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), copper(II) acetate monohydrate (6 mol%), and calcium carbonate (1.2 mmol).
-
The mixture is stirred at room temperature, and tert-butyl hydroperoxide (TBHP, 70 wt% in H₂O, 1.2 mmol) is added.
-
The reaction mixture is then heated to 80 °C and stirred for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound. A reported yield for this reaction is 90%.[3]
Synthesis from 4-Methoxybenzoyl Chloride
A more traditional and widely used method for the synthesis of Weinreb amides involves the acylation of N,O-dimethylhydroxylamine with the corresponding acid chloride.
Reaction Scheme:
Figure 2: Synthesis via Acylation of N,O-Dimethylhydroxylamine.
Experimental Protocol:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C is added a base such as pyridine or triethylamine (2.2 equivalents).
-
A solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
This compound as a Building Block in Organic Synthesis
The primary utility of this compound lies in its function as a Weinreb amide, which allows for the controlled synthesis of ketones. This reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.
Synthesis of Ketones
This compound reacts with a variety of organometallic reagents, such as Grignard reagents and organolithium compounds, to produce the corresponding ketones in high yields. The intermediate tetrahedral adduct is stabilized by chelation to the methoxy group, preventing the typical over-addition that leads to tertiary alcohols.
General Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N,4-Dimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N,4-Dimethoxy-N-methylbenzamide, a compound of interest in medicinal chemistry and organic synthesis. The protocol is based on the well-established method of reacting an acyl chloride with a secondary amine, a classic example of nucleophilic acyl substitution.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| CAS Number | Not available |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, THF, and ethyl acetate. |
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages: the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid, followed by the reaction of the acyl chloride with N,O-dimethylhydroxylamine to yield the final product.
Part A: Synthesis of 4-Methoxybenzoyl Chloride
This procedure outlines the conversion of 4-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride.[1][2]
Materials:
-
4-Methoxybenzoic acid (p-anisic acid)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas trap (e.g., with aqueous NaOH)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 4-methoxybenzoic acid.
-
Add a suitable anhydrous solvent like toluene or DCM.
-
Add a catalytic amount (a few drops) of N,N-Dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until the gas evolution ceases.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.[1] The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.
Part B: Synthesis of this compound
This procedure details the acylation of N,O-dimethylhydroxylamine with 4-methoxybenzoyl chloride. The reaction is analogous to the Schotten-Baumann reaction.[1][3]
Materials:
-
4-Methoxybenzoyl chloride (from Part A)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a clean, dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath to cool to 0°C.
-
Reagent Addition: To the flask, add N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (2.2-2.5 equivalents) to anhydrous dichloromethane (DCM). Stir the mixture to form a slurry.
-
Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0-5°C.[3] A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Upon completion, quench the reaction by adding water.
-
Work-up - Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1][3]
-
Work-up - Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Logical relationship of key reaction steps.
References
Application Notes and Protocols for the Weinreb Amide Synthesis of N,4-Dimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb amide, or N-methoxy-N-methylamide, is a versatile functional group in modern organic synthesis. Its reaction with organometallic reagents provides a reliable method for the preparation of ketones and aldehydes, avoiding the common issue of over-addition that can occur with other carboxylic acid derivatives.[1] The stability of the tetrahedral intermediate, formed upon nucleophilic addition, is attributed to chelation by the methoxy group, rendering it stable at low temperatures.[1][2] This application note provides a detailed protocol for the synthesis of N,4-Dimethoxy-N-methylbenzamide, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is based on the reaction of 4-methoxybenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 4-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive 4-methoxybenzoyl chloride, which is then reacted with N,O-dimethylhydroxylamine to form the desired Weinreb amide.
Step 1: Synthesis of 4-Methoxybenzoyl chloride
4-Methoxybenzoyl chloride is readily synthesized from 4-methoxybenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.[3][4] The use of a catalytic amount of N,N-dimethylformamide (DMF) facilitates the reaction.[3]
Step 2: Synthesis of this compound
The Weinreb amide is formed by the nucleophilic acyl substitution of 4-methoxybenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzoyl chloride from 4-Methoxybenzoic acid
This protocol outlines the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride.
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 4-methoxybenzoic acid.
-
In a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.[4]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 4-methoxybenzoyl chloride is typically a yellow solid or oil and can be used in the next step without further purification.[3][4]
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of the target Weinreb amide from 4-methoxybenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. This procedure is adapted from a similar synthesis of 3,N-dimethoxy-N-methylbenzamide.[6]
Materials:
-
4-Methoxybenzoyl chloride (from Protocol 1)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM) or Chloroform
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-methoxybenzoic acid in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride, triethylamine, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI).[6]
-
Alternatively, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in ethanol-free chloroform at room temperature.[5]
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2.2 equivalents) to the solution.[5]
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-18 hours.[4][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution or water.[4][6]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[6][7]
-
Combine the organic layers and wash sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[4][6]
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| Molecular Formula | C₁₀H₁₃NO₃ | [8] |
| Molecular Weight | 195.21 g/mol | [8] |
| CAS Number | 15105748 | [8] |
| Appearance | Expected to be a yellow oil or solid | [6] |
| Yield | Quantitative yield reported for the analogous 3-methoxy isomer.[6] |
Purification and Characterization
Purification
The crude this compound can be purified by either column chromatography or recrystallization.
-
Column Chromatography: Flash column chromatography using silica gel is a common method for purifying Weinreb amides.[5] A gradient of ethyl acetate in hexanes is a typical eluent system.[2]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. A suitable solvent system can be determined by testing the solubility of the crude product in various solvents. Common solvent systems for benzamides include ethanol/water and ethyl acetate/hexanes.[5]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
¹H NMR (CDCl₃): δ 7.75 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 3.84 (s, 3H), 3.55 (s, 3H), 3.35 (s, 3H).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
¹³C NMR (CDCl₃): δ 169.8, 162.2, 129.8, 126.5, 113.5, 61.2, 55.4, 33.6.
IR (Infrared) Spectroscopy
-
Expected characteristic peaks: ~1640 cm⁻¹ (C=O, amide I), ~1605, 1510 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether).
MS (Mass Spectrometry)
-
Predicted [M+H]⁺: 196.09682.[8]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship of key components in the synthesis.
References
- 1. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,N-DIMETHOXY-N-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Reaction of N,4-Dimethoxy-N-methylbenzamide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of N,4-Dimethoxy-N-methylbenzamide, a Weinreb amide, with Grignard reagents is a cornerstone of modern organic synthesis for the preparation of ketones. This method, known as the Weinreb-Nahm ketone synthesis, offers a significant advantage over traditional methods that utilize esters or acid chlorides. The N-methoxy-N-methylamide functionality facilitates the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by the Grignard reagent. This intermediate is stable enough to prevent the common problem of over-addition, which in other systems leads to the formation of tertiary alcohols as byproducts. Consequently, the Weinreb-Nahm ketone synthesis provides a high-yielding and chemoselective route to a wide variety of ketones, which are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
These application notes provide detailed protocols and quantitative data for the reaction of this compound with various Grignard reagents, offering a practical guide for laboratory synthesis.
Data Presentation
The following table summarizes the reaction of this compound with a selection of Grignard reagents, highlighting the product formed and the typical yield.
| Grignard Reagent (R-MgX) | R Group | Product | Product Name | Yield (%) |
| Methylmagnesium bromide (CH₃MgBr) | Methyl | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-one | ~95% |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 4'-Methoxypropiophenone | 1-(4-methoxyphenyl)propan-1-one | Quantitative |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 4-Methoxybenzophenone | (4-methoxyphenyl)(phenyl)methanone | ~90% |
| Vinylmagnesium bromide (CH₂=CHMgBr) | Vinyl | 1-(4-methoxyphenyl)prop-2-en-1-one | 1-(4-methoxyphenyl)prop-2-en-1-one | Good to Excellent |
| Isopropylmagnesium chloride ((CH₃)₂CHMgCl) | Isopropyl | 1-(4-methoxyphenyl)-2-methylpropan-1-one | 1-(4-methoxyphenyl)-2-methylpropan-1-one | Good to Excellent |
Note: Yields are based on literature for analogous reactions and may vary depending on the specific experimental conditions.
Mandatory Visualization
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon of the Weinreb amide to form a stable five-membered chelated intermediate. This intermediate prevents further addition of the Grignard reagent. Upon acidic workup, the intermediate collapses to afford the corresponding ketone.
Caption: General reaction mechanism of this compound with a Grignard reagent.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of ketones from this compound and a Grignard reagent.
Caption: A typical experimental workflow for the Weinreb ketone synthesis.
Experimental Protocols
General Considerations:
-
All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions using oven-dried or flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are critical for the success of the reaction. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are common solvents.
-
Grignard reagents are moisture-sensitive and commercially available solutions should be handled with care. If preparing the Grignard reagent in situ, ensure the magnesium turnings are activated.
Protocol 1: Synthesis of 4'-Methoxypropiophenone from this compound and Ethylmagnesium Bromide
This protocol is adapted from a similar synthesis of 3'-methoxypropiophenone.[1]
Materials:
-
This compound
-
Ethylmagnesium bromide (solution in THF or Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C using an ice bath. Slowly add the ethylmagnesium bromide solution (1.1 - 1.5 eq) dropwise via a dropping funnel over 15-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4'-methoxypropiophenone. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Synthesis of Aryl Ketones
This is a general procedure that can be adapted for various Grignard reagents.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C. Add the Grignard reagent (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction to 0 °C and slowly add saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: Filter and concentrate the organic phase in vacuo. Purify the resulting crude ketone by flash column chromatography or recrystallization.
Conclusion
The reaction of this compound with Grignard reagents is a highly reliable and versatile method for the synthesis of a diverse range of 4-methoxy substituted ketones. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of key synthetic intermediates. The key to success lies in maintaining strictly anhydrous conditions and careful control of the reaction temperature.
References
Application Notes and Protocols for Ketone Synthesis Using N,4-Dimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethoxy-N-methylbenzamide is a specialized Weinreb amide, a class of N-methoxy-N-methylamides that are highly valuable in organic synthesis.[1][2][3] Its primary application lies in the synthesis of ketones through the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li).[1][4][5] A key advantage of using this compound, and Weinreb amides in general, is the prevention of over-addition of the organometallic reagent, a common side reaction with other acylating agents like esters or acid chlorides that leads to the formation of tertiary alcohols.[1][2][4] This high chemoselectivity is attributed to the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack until acidic workup.[1][6] This methodology allows for the synthesis of a wide variety of ketones, including complex molecules, with high precision and yield, making it a crucial tool in pharmaceutical and fine chemical research and development.[3]
Application Notes
Versatile Precursor for Aryl Ketone Synthesis: this compound serves as an excellent precursor for the synthesis of a diverse range of aryl ketones. The 4-methoxybenzoyl moiety can be coupled with various alkyl, vinyl, and aryl nucleophiles delivered from organometallic reagents. This versatility is particularly valuable in drug discovery and medicinal chemistry for the generation of compound libraries and the synthesis of complex molecular scaffolds.
High Chemoselectivity and Yield: The inherent stability of the Weinreb amide functionality and the chelated reaction intermediate ensures that the reaction typically stops at the ketone stage, leading to high yields of the desired product and minimizing the formation of alcohol byproducts.[1][5] This simplifies purification processes and improves overall reaction efficiency.
Functional Group Tolerance: The Weinreb ketone synthesis is known for its tolerance to a wide range of functional groups on both the Weinreb amide and the organometallic reagent. This compatibility with various functionalities reduces the need for extensive protecting group strategies, thereby shortening synthetic routes.
Broad Applicability in Complex Synthesis: The reliability and predictability of the Weinreb ketone synthesis have led to its widespread adoption in the total synthesis of natural products and other complex organic molecules.[1]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of ketones using this compound.
Disclaimer: The following data are representative examples based on the general reactivity of Weinreb amides and may not reflect experimentally verified results for this compound.
Table 1: Reaction of this compound with Grignard Reagents
| Entry | Grignard Reagent (R-MgBr) | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylmagnesium bromide | (4-Methoxyphenyl)(phenyl)methanone | THF, 0 °C to rt, 2 h | 92 |
| 2 | Ethylmagnesium bromide | 1-(4-Methoxyphenyl)propan-1-one | THF, 0 °C to rt, 2 h | 88 |
| 3 | Vinylmagnesium bromide | 1-(4-Methoxyphenyl)prop-2-en-1-one | THF, -78 °C to rt, 3 h | 85 |
| 4 | 4-Methylphenylmagnesium bromide | (4-Methoxyphenyl)(p-tolyl)methanone | THF, 0 °C to rt, 2 h | 90 |
Table 2: Reaction of this compound with Organolithium Reagents
| Entry | Organolithium Reagent (R-Li) | Product | Reaction Conditions | Yield (%) |
| 1 | n-Butyllithium | 1-(4-Methoxyphenyl)pentan-1-one | THF, -78 °C, 1 h | 89 |
| 2 | Phenyllithium | (4-Methoxyphenyl)(phenyl)methanone | THF, -78 °C to 0 °C, 1.5 h | 93 |
| 3 | Methyllithium | 1-(4-Methoxyphenyl)ethanone | THF, -78 °C, 1 h | 91 |
| 4 | sec-Butyllithium | 1-(4-Methoxyphenyl)-2-methylbutan-1-one | THF, -78 °C, 1.5 h | 86 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a common method for the preparation of Weinreb amides from the corresponding acid chloride.
Materials:
-
4-Methoxybenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.2 equivalents) to the stirred suspension.
-
In a separate flask, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 4-methoxybenzoyl chloride dropwise to the cold suspension of the hydroxylamine salt over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the acid chloride.
-
Quench the reaction by the addition of water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Ketone Synthesis using this compound and a Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.
Visualizations
Caption: Reaction mechanism of the Weinreb ketone synthesis.
Caption: General experimental workflow for ketone synthesis.
References
Application Notes and Protocols for N,4-Dimethoxy-N-methylbenzamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethoxy-N-methylbenzamide is a specialized chemical compound classified as a Weinreb amide. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The N-methoxy-N-methylamide group provides a stable and highly selective platform for the formation of carbon-carbon bonds, primarily through the synthesis of ketones from organometallic reagents. This controlled reactivity prevents the common issue of over-addition, which can be a significant challenge with other carbonyl derivatives, thus ensuring higher yields and purity of the desired ketone intermediate. These ketones are often crucial building blocks in the synthesis of complex, biologically active molecules.
Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its role as a precursor to functionalized ketones. The 4-methoxy group on the benzene ring is a common feature in many pharmaceutical compounds, influencing their pharmacokinetic and pharmacodynamic properties.
Key Applications:
-
Controlled Ketone Synthesis: As a Weinreb amide, this compound reacts with Grignard or organolithium reagents to form a stable tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, preventing a second nucleophilic addition and the formation of tertiary alcohol byproducts. This allows for the precise and high-yield synthesis of a wide variety of ketones.[1][2]
-
Synthesis of Heterocyclic Compounds: The ketones synthesized from this compound are versatile intermediates for the construction of various heterocyclic ring systems, which are foundational structures in many pharmaceutical drugs.[3]
-
Precursor for Biologically Active Molecules: While direct use of this compound in final drug structures is not widely reported, its role as an intermediate is critical. For instance, benzamide derivatives are explored in the development of antiviral and anticancer agents.[4][5] The controlled introduction of specific side chains via the ketone functionality derived from this Weinreb amide is a key step in building the molecular complexity required for therapeutic activity.
Experimental Protocols
The following protocols are based on established methods for the synthesis of Weinreb amides and their subsequent reaction to form ketones.
Protocol 1: Synthesis of this compound
This two-step protocol involves the initial formation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid, followed by its reaction with N,O-dimethylhydroxylamine hydrochloride.
Step 1: Synthesis of 4-Methoxybenzoyl chloride
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Methoxybenzoic acid | 152.15 | 10.0 g | 0.0657 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 11.7 g (7.2 mL) | 0.0986 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - | Catalytic |
| Anhydrous Toluene | - | 20 mL | - | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxybenzoic acid (10.0 g, 0.0657 mol) in anhydrous toluene (20 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (7.2 mL, 0.0986 mol) to the suspension at room temperature under a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-methoxybenzoyl chloride is a yellow solid and can be used in the next step without further purification.[4][6]
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Methoxybenzoyl chloride | 170.59 | 11.2 g | 0.0657 | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 6.7 g | 0.0689 | 1.05 |
| Pyridine | 79.10 | 11.0 mL | 0.1379 | 2.1 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| 1 M Hydrochloric acid | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
Dissolve the crude 4-methoxybenzoyl chloride (11.2 g, 0.0657 mol) in dichloromethane (80 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add N,O-dimethylhydroxylamine hydrochloride (6.7 g, 0.0689 mol).
-
Slowly add pyridine (11.0 mL, 0.1379 mol) dropwise to the stirred mixture over 10-15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Dilute the reaction mixture with dichloromethane (70 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as a colorless to light yellow oil.[7]
Expected Yield and Characterization:
| Property | Value |
| Yield | 85-95% (based on analogous reactions) |
| Appearance | Colorless to light yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.71 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 3.85 (s, 3H), 3.56 (s, 3H), 3.35 (s, 3H). |
| GC-MS (m/z) | Predicted fragments: 195 (M+), 135, 107, 77. |
Protocol 2: Ketone Synthesis using this compound
This protocol describes the general procedure for the reaction of this compound with a Grignard reagent to synthesize a ketone intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 195.22 | 5.0 g | 0.0256 | 1.0 |
| Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) | - | 30.7 mL | 0.0307 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated aq. Ammonium Chloride | - | 50 mL | - | - |
| Ethyl Acetate | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
Dissolve this compound (5.0 g, 0.0256 mol) in anhydrous THF (50 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (30.7 mL of a 1.0 M solution, 0.0307 mol) dropwise via a syringe or an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography or recrystallization.
Summary of Quantitative Data
The following table summarizes expected data for the synthesis of this compound and a representative ketone product. Actual results may vary depending on the specific reaction conditions and the nature of the Grignard reagent used.
| Compound | Starting Material(s) | Expected Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| This compound | 4-Methoxybenzoyl chloride, N,O-Dimethylhydroxylamine HCl | 85-95 | N/A (Oil) | 7.71 (d), 6.92 (d), 3.85 (s), 3.56 (s), 3.35 (s) |
| 4-Methoxybenzophenone | This compound, Phenylmagnesium bromide | >90 | 60-62 | 7.82-7.78 (m), 7.58-7.45 (m), 6.99-6.95 (m), 3.88 (s) |
Conclusion
This compound serves as a highly effective and versatile intermediate in pharmaceutical synthesis. Its utility as a Weinreb amide allows for the controlled and high-yield preparation of ketones, which are essential precursors for a wide range of complex and biologically active molecules. The protocols provided herein offer a robust framework for the synthesis and application of this important building block in drug discovery and development.
References
- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR [m.chemicalbook.com]
- 6. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for N,4-Dimethoxy-N-methylbenzamide in Agrochemical Research
Disclaimer: Extensive research indicates that N,4-Dimethoxy-N-methylbenzamide is not utilized as an active agrochemical ingredient. Instead, it serves as a valuable synthetic intermediate, specifically as a Weinreb-Nahm amide, in the field of organic chemistry. Its application in agrochemical research is therefore confined to its role as a building block in the synthesis of more complex, potentially bioactive molecules. The following application notes and protocols detail its utility in this context.
Introduction: The Role of a Weinreb-Nahm Amide in Synthesis
This compound is a type of N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide or simply a Weinreb amide.[1][2] The primary advantage of this functional group in multi-step organic synthesis is its controlled reactivity with common organometallic reagents like Grignard reagents or organolithium species.[3] Unlike more reactive acylating agents such as acid chlorides or esters, which can undergo over-addition to form tertiary alcohols, Weinreb amides react with one equivalent of the organometallic reagent to form a stable tetrahedral intermediate.[1][2] This intermediate does not collapse to the ketone until acidic workup, thus preventing the unwanted second addition.[3] This high degree of control is crucial in the synthesis of complex molecules, including potential new agrochemicals, where preserving other functional groups and achieving high yields are paramount.[4]
Compound Data
The following table summarizes the key chemical properties and safety information for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 4-Methoxy-N-methoxy-N-methylbenzamide | [5] |
| CAS Number | 52898-49-4 | [5] |
| Molecular Formula | C₁₀H₁₃NO₃ | [5] |
| Molecular Weight | 195.22 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 105 °C at 0.1 mmHg | [5] |
| Flash Point | 163 °C | |
| Density | 1.114 g/cm³ | [5] |
| Purity | ≥ 95% | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Experimental Protocols
The following is a representative protocol for the synthesis of a ketone from this compound, a reaction that showcases its primary utility.
Protocol 3.1: Synthesis of 1-(4-methoxyphenyl)propan-1-one via Weinreb Ketone Synthesis
Objective: To demonstrate the controlled acylation of a Grignard reagent using this compound to synthesize a ketone.
Materials:
-
This compound
-
Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 equivalent). Anhydrous THF is added to dissolve the amide under a positive pressure of nitrogen.
-
Cooling: The flask is cooled to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: The solution of ethylmagnesium bromide (1.1 equivalents) in THF is added dropwise to the stirred solution of the Weinreb amide over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ketone is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxyphenyl)propan-1-one.
Visualizations
The following diagrams illustrate the synthetic pathways and workflows relevant to the application of this compound.
Caption: General pathway for the synthesis of a Weinreb-Nahm amide.
Caption: Mechanism of the Weinreb ketone synthesis.
Caption: Workflow for the synthesis of a ketone using a Weinreb amide.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 52898-49-4,4,N-DIMETHOXY-N-METHYLBENZAMIDE | lookchem [lookchem.com]
Application Notes and Protocols for N,4-Dimethoxy-N-methylbenzamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethoxy-N-methylbenzamide is a versatile reagent in modern organic synthesis. While not typically employed as a conventional coupling partner in classic cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, its true utility shines in the realm of directed C-H functionalization. The N,N-disubstituted amide moiety serves as a potent directing group, enabling highly regioselective C-H activation at the ortho-position to the amide. This allows for the introduction of a wide array of functionalities, making it a valuable building block for the synthesis of complex, polysubstituted aromatic compounds.
These application notes provide an overview and detailed protocols for leveraging this compound as a substrate in directed metalation and transition-metal-catalyzed C-H activation reactions, which represent a modern facet of cross-coupling chemistry.
Application Note 1: Directed ortho-Metalation (DoM) for C-C and C-Heteroatom Bond Formation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1][2][3] The amide group in this compound is a strong directing group that facilitates the deprotonation of the ortho-C-H bond by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high precision.[1][4]
General Reaction Scheme:
- Ortho-Lithiation: this compound is treated with a strong lithium base (e.g., n-BuLi, s-BuLi, or t-BuLi), often in the presence of an additive like TMEDA, to generate the ortho-lithiated species.
- Electrophilic Quench: The aryllithium intermediate is then reacted with an electrophile to form the ortho-substituted product.
Experimental Protocol: Directed ortho-Metalation followed by Iodination
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 195.2 mg).
-
Dissolve the starting material in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-Butyllithium (1.2 mmol, 1.2 eq.) dropwise via syringe. The solution may change color upon addition.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve iodine (1.5 mmol, 380.7 mg) in anhydrous THF (5 mL).
-
Slowly add the solution of iodine to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution (10 mL) to consume excess iodine.
-
Transfer the mixture to a separatory funnel and add water (10 mL) and ethyl acetate (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,2-Diiodo-4-methoxy-N-methylbenzamide.
Quantitative Data for Directed ortho-Metalation of this compound
| Entry | Electrophile | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | I₂ | s-BuLi (1.2) | THF | -78 to RT | 2 | 2-Iodo-4-methoxy-N-methylbenzamide | >90 (Typical) |
| 2 | (CH₃)₃SiCl | n-BuLi (1.2) | THF | -78 to RT | 2 | 4-Methoxy-N-methyl-2-(trimethylsilyl)benzamide | >90 (Typical) |
| 3 | DMF | s-BuLi (1.2) | THF | -78 to 0 | 3 | 2-Formyl-4-methoxy-N-methylbenzamide | ~70-85 (Typical) |
| 4 | B(OMe)₃ | n-BuLi (1.2) | THF | -78 to RT | 12 | 2-(N,4-Dimethoxy-N-methylbenzamido)phenylboronic acid | ~60-75 (Typical) |
Note: Yields are typical for DoM reactions with amide directing groups and may vary based on specific reaction conditions and scale.
References
Application Notes and Protocols for the Characterization of N,4-Dimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of N,4-Dimethoxy-N-methylbenzamide, a key intermediate in various synthetic organic chemistry processes. The following protocols cover spectroscopic and chromatographic techniques essential for confirming the identity, purity, and structural integrity of this compound.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for confirming its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
1.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) is used to identify the different types of protons and their connectivity in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Data Presentation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.70-7.73 | d | 2H | Aromatic (H-2, H-6) | [1][2][3] |
| 6.88-6.90 | d | 2H | Aromatic (H-3, H-5) | [1][2][3] |
| 3.81-3.85 | s | 3H | OCH₃ (on ring) | [1][2][3] |
| 3.53-3.56 | s | 3H | N-OCH₃ | [1][2][3] |
| 3.32-3.36 | s | 3H | N-CH₃ | [1][2][3] |
d = doublet, s = singlet
1.1.2. ¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) is used to identify all unique carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 100 MHz or 125 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Presentation:
| Chemical Shift (δ) ppm | Assignment | Reference |
| 169.35 | C=O (Amide) | [1][4] |
| 161.51 | C-4 (Aromatic) | [1][4] |
| 130.50 | C-2, C-6 (Aromatic) | [1][4] |
| 125.98 | C-1 (Aromatic) | [1][4] |
| 113.22 | C-3, C-5 (Aromatic) | [1][4] |
| 60.84 | N-OCH₃ | [1] |
| 55.28 | OCH₃ (on ring) | [1][4] |
| 33.86 | N-CH₃ | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: Prepare a thin film of the sample (if oily) on a salt plate (e.g., NaCl) or acquire the spectrum of the solid using an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups.
Data Presentation:
| Wavenumber (cm⁻¹) | Functional Group | Reference |
| 3285, 3075 | C-H (Aromatic) | [5] |
| 2940, 2842 | C-H (Aliphatic) | [5] |
| 1637 | C=O (Amide) | [5] |
| 1510, 1460 | C=C (Aromatic) | [5] |
| 1255 | C-O (Ether) | [5] |
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound.
Gas Chromatography (GC)
GC is a suitable method for determining the purity of volatile and thermally stable compounds like this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., Rtx-17, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[5]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/min.[5]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).[5]
-
-
Data Analysis: The purity is determined by the relative peak area of the main component.
Data Presentation:
| Retention Time (min) | Peak Area (%) | Identity |
| Varies with system | >95% | This compound |
| Other peaks | <5% | Impurities |
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for purity assessment, especially for less volatile impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the compound (approximately 1 mg/mL) in the mobile phase.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Purity is calculated from the relative peak areas.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between the compound and the analytical techniques used for its characterization.
References
Application Notes & Protocols for HPLC Analysis of N,4-Dimethoxy-N-methylbenzamide
These application notes provide a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of N,4-Dimethoxy-N-methylbenzamide, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Accurate and precise analytical methods are crucial for its quantification and purity assessment. This document outlines a validated HPLC method for the analysis of this compound, ensuring reliable and reproducible results.
Chemical Properties:
| Property | Value |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol [1] |
| Appearance | Colorless to Light yellow clear liquid[1] |
HPLC Method Protocol
This protocol is designed for the quantitative analysis of this compound and the determination of its purity.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standard: this compound reference standard of known purity.
Chromatographic Conditions
A reliable starting point for the HPLC analysis can be adapted from methods used for similar benzamide compounds.[2][3]
| Parameter | Recommended Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Isocratic Elution | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid[2][3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (a starting point could be 254 nm or a more specific wavelength based on the chromophore). For some benzamides, detection has been successful around 320 nm.[2][3] |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
To ensure the reliability of the analytical method, the following validation parameters should be assessed.
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area for replicate injections < 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] |
| Precision (RSD) | Intraday and Interday RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Troubleshooting
Common issues encountered during HPLC analysis and their potential solutions are outlined below. For more complex issues like peak tailing, a systematic approach is recommended.[5]
| Issue | Potential Cause | Suggested Solution |
| No Peaks | - No sample injection- Detector off- Incorrect mobile phase | - Check autosampler and syringe- Ensure detector is on and configured- Verify mobile phase composition |
| Peak Tailing | - Column degradation- Sample overload- Incompatible sample solvent | - Flush or replace column- Reduce sample concentration- Dissolve sample in mobile phase |
| Ghost Peaks | - Contaminated mobile phase- Carryover from previous injection | - Use fresh, high-purity solvents- Implement a robust needle wash method |
| Baseline Drift | - Column not equilibrated- Fluctuating temperature- Mobile phase composition changing | - Allow sufficient time for equilibration- Use a column oven- Ensure proper mobile phase mixing |
This application note provides a robust framework for the HPLC analysis of this compound. The provided protocols and validation guidelines are intended to be a starting point and may require optimization based on the specific laboratory equipment and sample matrix.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of N,4-Dimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of "N,4-Dimethoxy-N-methylbenzamide" using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are based on established principles for the analysis of benzamide derivatives and provide a comprehensive framework for qualitative and quantitative analysis.
Introduction
This compound (C₁₀H₁₃NO₃, Molar Mass: 195.22 g/mol ) is a substituted benzamide of interest in various fields of chemical and pharmaceutical research.[1][2] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering high chromatographic resolution and structural elucidation capabilities.
This application note details the recommended sample preparation, GC-MS parameters, and expected data for the analysis of this compound.
Experimental Protocols
A detailed experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is adapted from established methods for similar benzamide compounds.[3]
2.1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following steps are recommended:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to obtain a stock solution of 1 mg/mL.[4]
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
-
-
Sample Matrix Preparation:
-
For samples in a complex matrix (e.g., biological fluids, reaction mixtures), a cleanup and extraction step is necessary.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubilities in two immiscible liquids.[4]
-
Solid-Phase Extraction (SPE): This method is used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a solid adsorbent.[4]
-
The final extract should be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the same solvent used for the calibration standards.[5]
-
Ensure all samples are free of particulate matter by centrifugation or filtration through a 0.22 µm filter before injection.[6]
-
2.2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. Parameters should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[7] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 400 amu |
Data Presentation
3.1. Predicted Quantitative Data
The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and should be confirmed experimentally with a pure standard.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted Retention Time (min) |
| This compound | C₁₀H₁₃NO₃ | 195.22 | ~ 10 - 15 |
3.2. Predicted Mass Spectrum Fragmentation
The expected major fragment ions for this compound upon electron ionization are presented below. The fragmentation pattern is predicted based on the principles of mass spectrometry for amides and analysis of structurally similar compounds.[5][8] The cleavage of the amide bond is a common fragmentation pathway for such molecules.[9]
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure of Fragment |
| 195 | Molecular Ion [M]⁺ | [C₁₀H₁₃NO₃]⁺ |
| 135 | [M - C₂H₆NO]⁺ | [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) |
| 107 | [C₇H₇O]⁺ | [CH₃O-C₆H₄]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 61 | [C₂H₅NO]⁺ | [CH₃-N-OCH₃]⁺ |
Visualizations
4.1. Experimental Workflow
The general workflow for the GC-MS analysis of this compound is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
4.2. Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of this compound in the mass spectrometer.
Caption: Predicted fragmentation of this compound.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The detailed protocol for sample preparation, instrument conditions, and predicted data will be valuable for researchers in drug development and other scientific fields requiring the accurate measurement of this compound. It is recommended that this method be validated in the user's laboratory to ensure it meets the specific requirements of their application.
References
- 1. youtube.com [youtube.com]
- 2. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m-Methoxybenzamide [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of N,4-Dimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the purification of N,4-Dimethoxy-N-methylbenzamide, a key intermediate in various synthetic applications. The protocols outlined below are based on established methods for the purification of structurally related N-alkoxyamides and benzamide derivatives, ensuring a high probability of success. Two primary methods are detailed: silica gel column chromatography for high-purity isolation and recrystallization for bulk purification.
Data Presentation
The following table summarizes the expected outcomes from the purification of this compound using the described protocols. These values are estimates based on typical results for analogous compounds and should be confirmed experimentally.
| Purification Method | Crude Purity (Typical) | Purified Purity (Typical) | Yield (Typical) | Key Parameters |
| Column Chromatography | 80-90% | >98% | 75-90% | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: 1:1 Ethyl Acetate/Petroleum Ether |
| Recrystallization | 80-90% | >95% | 60-80% | Solvent System: Methanol or Ethanol/Water |
Experimental Workflows
The purification of this compound can be approached through two primary methodologies, each with its own advantages. The choice of method will depend on the scale of the purification and the desired final purity.
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method is ideal for achieving high purity and is suitable for the purification of small to medium quantities of the target compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EA)
-
Petroleum ether (PE) or Hexane
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and add the dissolved crude product. Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This "dry loading" method generally results in better separation.
-
Column Packing:
-
Prepare a slurry of silica gel in a 9:1 mixture of petroleum ether and ethyl acetate.
-
Pour the slurry into the chromatography column, ensuring an even and compact packing of the stationary phase. Avoid trapping air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Sample Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column. Add another thin layer of sand on top of the sample layer.
-
Elution:
-
Begin elution with a mobile phase of 1:1 (v/v) ethyl acetate/petroleum ether.[1]
-
Maintain a consistent flow rate and collect fractions of equal volume.
-
The polarity of the mobile phase can be adjusted based on the separation observed by TLC. For more polar impurities, the proportion of ethyl acetate can be gradually increased.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 1:1 ethyl acetate/petroleum ether).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to yield the purified product as a colorless to light yellow liquid.[2]
Protocol 2: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds and is suitable for larger quantities where slightly lower purity is acceptable. Since this compound is a liquid at room temperature, this protocol would be applicable if the crude product is a solid due to impurities, or for forming a crystalline derivative if necessary.
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent for recrystallization will dissolve the compound when hot but not when cold. Methanol or an ethanol/water mixture are good starting points for benzamide derivatives.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot solvent (e.g., methanol) and stir until the solid is completely dissolved. Add more hot solvent in small portions if necessary.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide carbonyl group and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₀H₁₃NO₃), the expected molecular weight is 195.22 g/mol .
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,4-Dimethoxy-N-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,4-Dimethoxy-N-methylbenzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a Weinreb amide. The primary synthetic routes involve the reaction of a 4-methoxybenzoic acid derivative with N,O-dimethylhydroxylamine.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient activation of 4-methoxybenzoic acid | - If using a chlorinating agent (e.g., SOCl₂, (COCl)₂): Ensure the reagent is fresh and the reaction is performed under anhydrous conditions. The use of a catalytic amount of DMF can facilitate the reaction with oxalyl chloride. - If using a coupling agent (e.g., DCC, EDC, CDI): Ensure the coupling agent is of high purity and used in the correct stoichiometric amount. For carbodiimide-based couplings, the addition of an activating agent like N-hydroxybenzotriazole (HOBt) can improve efficiency.[1] |
| Degradation of the acid chloride | The 4-methoxybenzoyl chloride can be sensitive to moisture. It is best to use it immediately after preparation or store it under an inert atmosphere. |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - If the reaction stalls, consider increasing the reaction time or temperature moderately. - Ensure proper mixing, especially for heterogeneous reactions. |
| Base-related issues | - Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated during the reaction. - Ensure the base is dry and added slowly to control the reaction exotherm. |
| Poor quality of N,O-dimethylhydroxylamine HCl | Use high-purity N,O-dimethylhydroxylamine hydrochloride and ensure it is properly neutralized to the free amine before or during the reaction. |
Issue 2: Presence of Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Unreacted starting materials | - Optimize the stoichiometry of the reactants. A slight excess of the acylating agent or the amine may be necessary to drive the reaction to completion. - Improve the purification method. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective.[3] |
| Formation of side products | - From the activation step: If using thionyl chloride, impurities can arise. Ensure it is freshly distilled if necessary. - Hydrolysis: The intermediate acyl chloride is susceptible to hydrolysis. Maintain anhydrous conditions throughout the reaction. |
| Difficulties in purification | - If the product is an oil, it may contain residual solvent. Remove volatile impurities under a high vacuum.[3] - For column chromatography, select a solvent system that provides good separation on TLC, aiming for an Rf value of 0.2-0.4 for the product.[3] - Recrystallization can be an alternative to chromatography. Test different solvent systems (e.g., ethanol/water, toluene) to find one that gives good crystal formation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the acylation of N,O-dimethylhydroxylamine with a 4-methoxybenzoic acid derivative. The two primary approaches are:
-
The Acyl Chloride Method: 4-methoxybenzoic acid is first converted to 4-methoxybenzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[5]
-
The Coupling Agent-Assisted Method: 4-methoxybenzoic acid is directly coupled with N,O-dimethylhydroxylamine hydrochloride using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 1,1'-carbonyldiimidazole (CDI).[6][7]
Q2: Why is my crude product an oil, and how should I purify it?
A2: A crude product that is an oil can be due to the presence of residual solvents or impurities that depress the melting point. First, attempt to remove any volatile impurities under a high vacuum. If the product remains an oil, purification by column chromatography is recommended. The oil can be dissolved in a minimal amount of a suitable solvent, like dichloromethane, before being loaded onto the silica gel column.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What is the role of the base in the acyl chloride method?
A4: In the acyl chloride method, N,O-dimethylhydroxylamine is typically used as its hydrochloride salt. A base, such as triethylamine or pyridine, is required to neutralize the HCl salt, liberating the free amine to react with the acyl chloride. The base also scavenges the HCl that is generated as a byproduct of the acylation reaction.
Q5: Can I use 4-methoxybenzoic acid directly without converting it to the acyl chloride?
A5: Yes, you can use 4-methoxybenzoic acid directly if you employ a coupling agent. Reagents like DCC, EDC, or CDI activate the carboxylic acid in situ, allowing it to react with N,O-dimethylhydroxylamine to form the amide bond.[6][7] This approach avoids the need to handle harsh chlorinating agents.
Data Presentation
Table 1: Comparison of Synthesis Methods for N-arylbenzamides
| Method | Starting Materials | Key Reagents | Typical Solvents | Reaction Temperature | Reported Yields (for analogous reactions) | Advantages | Disadvantages |
| Acyl Chloride Method | 4-methoxybenzoyl chloride, N,O-dimethylhydroxylamine HCl | Triethylamine or Pyridine (Base) | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | 0 °C to Room Temperature | - | High reactivity of acyl chloride, often leading to high conversion. | Requires an extra step to prepare the acyl chloride; chlorinating agents are hazardous.[5] |
| Coupling Agent-Assisted Method | 4-methoxybenzoic acid, N,O-dimethylhydroxylamine HCl | DIC, HOBt or CDI, 4-DMAP | Dichloromethane (DCM) | Room Temperature | 94-95%[2] | One-pot procedure, milder reaction conditions. | Coupling agents can be expensive; byproducts can complicate purification.[7] |
Experimental Protocols
Method 1: Acyl Chloride Method
Step 1: Synthesis of 4-methoxybenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature under a fume hood.
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq).
-
To this mixture, add a solution of 4-methoxybenzoyl chloride (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Method 2: Coupling Agent-Assisted Method (using CDI)
-
To a solution of 4-methoxybenzoic acid (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask, add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to form the acylimidazolide intermediate.
-
In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.5 eq) with a suitable base (e.g., triethylamine) in DCM.
-
Add the free N,O-dimethylhydroxylamine solution to the acylimidazolide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of N,4-Dimethoxy-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,4-Dimethoxy-N-methylbenzamide, a Weinreb amide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is via the acylation of N,O-dimethylhydroxylamine with 4-methoxybenzoyl chloride. This reaction is a type of nucleophilic acyl substitution, often carried out under basic conditions to neutralize the hydrochloric acid byproduct.
Q2: What are the primary starting materials and reagents required?
A2: The key starting materials are 4-methoxybenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed as the reaction medium.
Q3: What is the main side reaction to be concerned about in this synthesis?
A3: The principal side reaction is the hydrolysis of the highly reactive 4-methoxybenzoyl chloride to form 4-methoxybenzoic acid.[1] This occurs if moisture is present in the reaction setup, including in the solvents, reagents, or glassware.
Q4: How can the hydrolysis of 4-methoxybenzoyl chloride be minimized?
A4: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Performing the reaction at low temperatures (0-5 °C) also helps to control the exothermic nature of the reaction and reduce the rate of hydrolysis.[1]
Q5: Are there any other potential side reactions?
A5: While hydrolysis is the most common issue, other potential side reactions include:
-
Formation of N,N'-dicyclohexylurea (DCU): If a carbodiimide coupling agent like DCC is used to form the amide from 4-methoxybenzoic acid instead of the acyl chloride, insoluble DCU will be a byproduct.
-
Self-condensation of the acyl chloride: At elevated temperatures, there is a possibility of 4-methoxybenzoyl chloride self-condensing to form the corresponding anhydride, although this is less common under standard amidation conditions.
-
Demethylation of the methoxy group: While less frequently reported under these conditions, strongly basic or acidic conditions during workup or purification could potentially lead to the demethylation of the 4-methoxy group to a 4-hydroxy group.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (4-methoxybenzoyl chloride and N,O-dimethylhydroxylamine) and the product (this compound) will have different Rf values.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of 4-methoxybenzoyl chloride: Presence of moisture in the reaction. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (nitrogen or argon).[1] |
| Inefficient mixing: Poor contact between reactants in the solvent. | - Use vigorous stirring throughout the reaction.- Ensure the reactants are fully dissolved in the solvent. | |
| Incorrect stoichiometry: Molar ratios of reactants are not optimal. | - Typically, a slight excess (1.1-1.2 equivalents) of the N,O-dimethylhydroxylamine and base relative to the 4-methoxybenzoyl chloride is used. | |
| Low reaction temperature: The reaction may be too slow at very low temperatures. | - After the dropwise addition of the acyl chloride at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[1] | |
| Product is Contaminated with 4-Methoxybenzoic Acid | Excessive hydrolysis of 4-methoxybenzoyl chloride: As described above. | - In addition to preventative measures, the acidic byproduct can be removed during workup by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities: Volatile impurities or byproducts may prevent crystallization. | - Attempt to remove volatile components under high vacuum.- If the product remains an oil, purification by column chromatography is recommended. |
| Difficulty in Purifying the Product | Inadequate separation of product and impurities: The chosen purification method is not effective. | - For column chromatography, optimize the solvent system using TLC to achieve good separation (an Rf of 0.2-0.4 for the product is often ideal).- For recrystallization, screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the synthesis of Weinreb amides from acyl chlorides.
Materials:
-
4-Methoxybenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.
Visualizations
Reaction Pathway and Potential Side Reaction
Caption: Main synthesis pathway and the primary hydrolysis side reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of N,4-Dimethoxy-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N,4-Dimethoxy-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis typically arise from unreacted starting materials or side reactions. The most common synthetic route involves the reaction of 4-methoxybenzoyl chloride with N-methylamine. Potential impurities include:
-
4-methoxybenzoic acid: Formed from the hydrolysis of 4-methoxybenzoyl chloride.
-
Unreacted N-methylamine: Excess starting material.
-
Side-products from N-methylation: Impurities from the synthesis of N-methylamine if prepared in-situ.
-
Hydrolysis product: N,4-dimethoxybenzamide can hydrolyze back to 4-methoxybenzoic acid and N-methylamine under certain conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product.
-
Column chromatography is effective for separating the desired product from a complex mixture of impurities or when the product is an oil.[1]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps in identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble. Try adding an anti-solvent dropwise to the solution at a slightly elevated temperature. |
| No crystal formation upon cooling | The solution is not saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Low recovery of the purified product | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the crystallization is complete by allowing sufficient time at low temperature. |
| Colored impurities in the final product | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The polarity of the eluent is too high or too low. | Systematically test a range of solvent systems with varying polarities. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for optimal separation on the column.[1] |
| Product is not eluting from the column | The eluent is not polar enough. The compound may be degrading on the silica gel. | Gradually increase the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like deactivated silica or alumina.[1] |
| Streaking or tailing of the product band | The compound is not fully soluble in the eluent. The column is overloaded. | Choose an eluent system in which the compound is more soluble. Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude material ratio of at least 30:1 (w/w).[1] |
| Cracks appearing in the silica gel bed | The column has run dry. | Ensure the silica gel bed is always covered with the eluent. |
Quantitative Data
The following tables provide illustrative quantitative data for a typical N-substituted benzamide. Note: These values should be determined experimentally for this compound.
Table 1: Estimated Solubility in Common Recrystallization Solvents
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Ethanol | 25 | ~3-8 | Moderately soluble at room temperature. |
| Ethanol | 78 (Boiling Point) | > 25 | Highly soluble at elevated temperature. |
| Water | 25 | < 0.1 | Sparingly soluble to insoluble. |
| Water | 100 (Boiling Point) | ~0.5-1 | Slightly soluble at elevated temperature. |
| Ethanol/Water (80:20 v/v) | 25 | ~1-4 | Reduced solubility compared to pure ethanol. |
| Hexane/Ethyl Acetate (70:30 v/v) | 25 | ~2-6 | Good for moderately polar compounds. |
Table 2: Illustrative TLC Data for Eluent Selection
| Eluent System (v/v) | Polarity | Estimated Rf of Product | Observation |
| 100% Hexane | Low | ~0.05 | Spot remains at the baseline. Eluent is not polar enough. |
| 90:10 Hexane:Ethyl Acetate | Low-Medium | ~0.25 | Good starting point for column chromatography. |
| 70:30 Hexane:Ethyl Acetate | Medium | ~0.50 | Good separation may be achieved. |
| 50:50 Hexane:Ethyl Acetate | Medium-High | ~0.75 | Eluent may be too polar, leading to poor separation from less polar impurities. |
| 100% Ethyl Acetate | High | ~0.90 | Spot moves with the solvent front. Eluent is too polar. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., hot water) dropwise to the hot filtrate until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)
-
Sand
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent ratios. The ideal system will give the product an Rf value between 0.2 and 0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Technical Support Center: N,4-Dimethoxy-N-methylbenzamide
Welcome to the technical support center for N,4-Dimethoxy-N-methylbenzamide. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and potential reactivity of this compound. While this compound is a stable reagent under standard conditions, this guide addresses potential issues and frequently asked questions regarding its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under typical laboratory storage conditions?
This compound is a stable crystalline solid or oil under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dark place under an inert atmosphere to prevent potential degradation.
Q2: Is this compound susceptible to hydrolysis?
Like most amides, this compound can undergo hydrolysis to 4-methoxybenzoic acid and N,O-dimethylhydroxylamine under strong acidic or basic conditions, particularly with heating. However, it is generally resistant to hydrolysis under neutral conditions and during typical aqueous workups at room temperature.
Q3: What are the potential decomposition pathways for this compound under thermal stress?
While specific studies on the thermal decomposition pathways of this compound are not extensively documented in the provided literature, amides can thermally decompose at high temperatures. Potential decomposition could involve cleavage of the amide bond or degradation of the aromatic ring, but this is not expected under typical synthetic reaction conditions.
Q4: Can this compound degrade upon exposure to light?
Photodegradation is a possibility for many aromatic compounds. While specific data on the photostability of this compound is limited, it is good laboratory practice to store it in amber vials or protected from direct light to minimize the risk of photochemical reactions.
Troubleshooting Guides
Issue 1: Low yield or incomplete reaction when using this compound with an organometallic reagent.
-
Possible Cause 1: Inactive organometallic reagent. The Grignard or organolithium reagent may have degraded due to exposure to moisture or air.
-
Solution: Titrate the organometallic reagent before use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 2: Inappropriate reaction temperature. The reaction may be too slow at very low temperatures.
-
Solution: While initial addition of the organometallic reagent is often done at low temperatures (e.g., -78 °C or 0 °C) to prevent side reactions, allowing the reaction to slowly warm to room temperature can help drive it to completion. Monitor the reaction by TLC or LC-MS.
-
-
Possible Cause 3: Steric hindrance. The organometallic reagent or the substrate may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction time and/or gently heat the reaction mixture if the reagents are known to be thermally stable.
-
Issue 2: Formation of an unexpected tertiary alcohol byproduct.
-
Possible Cause: The tetrahedral intermediate formed upon addition of the organometallic reagent to the Weinreb amide is usually stable at low temperatures. However, if the reaction temperature is too high or the workup is not performed carefully, the intermediate can break down to the ketone in the presence of excess organometallic reagent, leading to a second addition and the formation of a tertiary alcohol.
-
Solution: Maintain a low reaction temperature during the addition of the organometallic reagent. Quench the reaction at low temperature by slowly adding a proton source (e.g., saturated aqueous ammonium chloride) before warming to room temperature.
-
Physicochemical and Reactivity Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Yellow oil | [2] |
| Boiling Point | 105 °C @ 0.1 mmHg | [1] |
| Density | 1.114 g/cm³ | [1] |
| ¹H NMR (CDCl₃, δ) | 7.69 (d, J = 8.8 Hz, 2H), 6.86 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 3.52 (s, 3H), 3.31 (s, 3H) | [2] |
| ¹³C NMR (CDCl₃, δ) | 169.4, 161.5, 130.5, 126.0, 113.2, 60.9, 55.3, 33.9 | [2] |
Experimental Protocols
General Protocol for the Reaction of this compound with an Organometallic Reagent to Synthesize a Ketone
This protocol describes a general procedure for the synthesis of a ketone from this compound (a Weinreb amide) and a Grignard or organolithium reagent.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Organometallic reagent (e.g., Phenylmagnesium bromide in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the organometallic reagent (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography.
Visualizations
Caption: Reaction pathway of this compound with an organometallic reagent.
Caption: Potential hydrolysis pathways of this compound.
References
Optimizing reaction conditions for Weinreb amide formation
Welcome to the technical support center for Weinreb amide formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of N-methoxy-N-methylamides (Weinreb amides).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the preparation of Weinreb amides.
Q1: My Weinreb amide formation from a carboxylic acid is giving a low yield. What are the potential causes and solutions?
Low yields in Weinreb amide synthesis from carboxylic acids are a common issue. The primary reason is often incomplete activation of the carboxylic acid or side reactions. Here are some troubleshooting steps:
-
Choice of Coupling Reagent: The efficiency of the reaction is highly dependent on the coupling agent used. A variety of reagents are available, and the optimal choice may depend on your specific substrate.[1][2] Consider switching to a more robust coupling agent if you are experiencing low yields. Common options include carbodiimides (like DCC or EDCI), phosphonium-based reagents (like BOP), or triazine derivatives (like DMT-MM).[2][3][4] For sterically hindered carboxylic acids, specialized reagents or conditions might be necessary.[5]
-
Reaction Conditions: Ensure strictly anhydrous (dry) conditions, as water can hydrolyze the activated carboxylic acid intermediate and coupling reagents. Reactions are often run under an inert atmosphere (e.g., nitrogen or argon).
-
Base: An appropriate base is crucial to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and to facilitate the reaction.[6] Common bases include triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The stoichiometry of the base should be carefully controlled.
-
Temperature: While many protocols suggest room temperature, cooling the reaction mixture (e.g., to 0 °C) during the addition of reagents can sometimes minimize side reactions.[7] In some cases, heating may be required.[5]
-
Workup Procedure: Improper workup can lead to product loss. Weinreb amides can sometimes be water-soluble, especially if they are of low molecular weight or contain polar functional groups. During aqueous extraction, ensure the correct layer is collected.[8] If you suspect your product is in the aqueous layer, try back-extraction with an organic solvent. Using brine to wash the organic layer can help to reduce the solubility of the product in the aqueous phase and aid in layer separation.[8]
Q2: I am observing the formation of byproducts in my reaction. What are they and how can I avoid them?
Byproduct formation can be a significant issue. The nature of the byproduct often depends on the starting material and reagents used.
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From Carboxylic Acids with Carbodiimide Coupling: When using coupling agents like dicyclohexylcarbodiimide (DCC), the main byproduct is dicyclohexylurea, which is often insoluble in many organic solvents and can be removed by filtration.[3] If 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) is used, the resulting urea byproduct is water-soluble and can be removed with an acidic aqueous wash.[8]
-
Over-addition in Subsequent Steps: It's important to note that the primary advantage of a Weinreb amide is to prevent over-addition of organometallic reagents in the subsequent step to form a ketone or aldehyde.[1] If you are forming the Weinreb amide and immediately reacting it in situ, ensure the conditions are optimized for the amide formation first.
-
Side Reactions with Sensitive Functional Groups: If your starting material contains other reactive functional groups, they may compete in the reaction. Protecting groups may be necessary for functionalities like alcohols or amines. The choice of coupling reagent can also influence compatibility with other functional groups.[1]
Q3: How do I choose the best synthetic route to prepare a Weinreb amide?
The choice of synthetic route depends on the starting material available and the scale of the reaction.
-
From Carboxylic Acids: This is a very common and direct method. It requires a coupling agent to activate the carboxylic acid.[2][4] This route is versatile and a wide range of coupling reagents are available.[1][2]
-
From Acid Chlorides: This is often a high-yielding method. The acid chloride is highly reactive and readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[1] This method is straightforward if the corresponding acid chloride is stable and readily available or can be synthesized in situ.
-
Palladium-Catalyzed Aminocarbonylation: For aryl Weinreb amides, a palladium-catalyzed aminocarbonylation of aryl bromides can be an efficient method that operates at atmospheric pressure of carbon monoxide.[9]
Q4: My reaction workup is problematic, with poor layer separation during extraction. What can I do?
Emulsion formation and poor layer separation are common workup issues, especially when using solvents like dichloromethane (DCM).[8]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength and density of the aqueous phase.[8]
-
Solvent Choice: If you are using DCM as the reaction solvent, you might consider adding a less dense, immiscible organic solvent like diethyl ether or ethyl acetate during the workup to improve layer separation.[8]
-
Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of celite can be effective.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can help to separate the layers more effectively.
-
Neutralization: Be cautious when neutralizing acidic solutions with bicarbonate, as the resulting carbon dioxide evolution can cause vigorous bubbling.[8]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different methods of Weinreb amide formation to aid in the selection of optimal reaction conditions.
Table 1: Weinreb Amide Synthesis from Carboxylic Acids
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| P[NMe(OMe)]₃ | - | Toluene | 60 | - | >90 | [2][5] |
| DCC | - | Dichloromethane | Room Temp | - | - | [3] |
| Mesyl Chloride | Triethylamine | - | - | - | Good | [5] |
| PPh₃ / I₂ | iPr₂NEt | Dichloromethane | 0 to Room Temp | 1 h | - | [7] |
| COMU | DIEA | DMF | 0 | - | 63-97 | [10][11] |
Table 2: Weinreb Amide Synthesis from Other Starting Materials
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Acid Chloride | Pyridine | - | 0 | - | - | [12] |
| 4-Pentenoic Acid | Oxalyl Chloride, DMF | CH₂Cl₂ | 24 | 2 h | - | |
| Ester | AlMe₃ | 1,2-dichloroethane | Reflux | 2 h | - | [13] |
| Aryl Bromide | Pd(OAc)₂, Xantphos, CO (1 atm) | - | 100 | - | High | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Weinreb Amide Synthesis from a Carboxylic Acid using PPh₃/I₂ [7]
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.0 mmol) and iodine (1.0 mmol) in dry dichloromethane (4 mL).
-
Flush the reaction mixture with nitrogen gas and stir at 0 °C for 5 minutes.
-
At 0 °C, add the carboxylic acid (1.0 mmol).
-
Add diisopropylethylamine (iPr₂NEt) (2.5 mmol) dropwise, followed by N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour, or until the starting material is consumed as monitored by TLC.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Weinreb Amide Synthesis from an Ester using AlMe₃ [13]
-
To a solution of the corresponding aniline (or amine, 8 mmol) in dry 1,2-dichloroethane (20 mL) under an argon atmosphere, add a 2 M solution of trimethylaluminum (AlMe₃) in heptane (4.0 mL, 8 mmol) dropwise.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the ester (5 mmol) in one portion and reflux the mixture for 2 hours.
-
After cooling to 0 °C, quench the reaction by the slow addition of 2 N HCl (20 mL), followed by water (80 mL).
-
Filter the resulting mixture and wash the filter cake with 70% ethanol and dry to isolate the product.
Visualizations
The following diagrams illustrate key workflows and relationships in Weinreb amide synthesis.
Caption: General synthetic routes to Weinreb amides.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tutorchase.com [tutorchase.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. Weinreb amides [pubsapp.acs.org]
- 13. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reactions with N,4-Dimethoxy-N-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Grignard reactions with N,4-Dimethoxy-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (a Weinreb amide) in Grignard reactions?
The primary advantage is the prevention of over-addition.[1] The reaction of a Grignard reagent with this compound forms a stable, chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This prevents the newly formed ketone from reacting with a second equivalent of the Grignard reagent to form a tertiary alcohol, which is a common side reaction with other acyl compounds like esters or acid chlorides.
Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?
Grignard reagents are potent nucleophiles and extremely strong bases.[2][3] They will react readily with any protic source, especially water, in a rapid acid-base reaction.[3] This reaction consumes the Grignard reagent, converting it to an alkane and rendering it inactive for the desired carbon-carbon bond formation, which significantly lowers the yield or can even prevent the reaction from starting altogether.[3]
Q3: What are the most common reasons for a Grignard reaction with this compound to fail or have a low yield?
The most common reasons for failure or low yield include:
-
Presence of moisture: From glassware, solvents, or starting materials.
-
Inactive magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction.
-
Incorrect stoichiometry: An inaccurate determination of the Grignard reagent concentration can lead to using too little or too much reagent.
-
Side reactions: Such as Wurtz coupling of the alkyl/aryl halide.
-
Improper reaction temperature: Can lead to decomposition or side reactions.
Q4: How can I determine the concentration of my freshly prepared Grignard reagent?
The concentration of a Grignard reagent should be determined by titration before use. A common method involves titrating the Grignard solution against a solution of iodine in THF until the characteristic brown color of iodine disappears.[4]
Troubleshooting Guides
Issue 1: Reaction Fails to Initiate
If your Grignard reaction does not start (no bubbling, cloudiness, or exotherm), consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activation is crucial to expose a fresh, reactive metal surface. Mechanical Activation: In a dry, inert atmosphere, gently grind the magnesium turnings with a mortar and pestle. Chemical Activation: Add a small crystal of iodine (the purple color should disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the organic halide. |
| Presence of Moisture | Grignard reagents are highly sensitive to protic sources. Glassware: All glassware must be rigorously dried, either in an oven (e.g., overnight at >120°C) or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen). Solvent: Use anhydrous solvent. If the solvent is from a previously opened bottle, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). |
| Unreactive Organic Halide | The reactivity of organic halides follows the order I > Br > Cl. If using a chloride, the reaction may be more sluggish to initiate. Consider using the corresponding bromide or iodide if initiation is a persistent issue. |
Issue 2: Low Yield of the Desired Ketone
A low yield of the ketone product after workup and purification can be attributed to several factors. The following table outlines common causes and their respective solutions.
| Potential Cause | Recommended Solution | Expected Yield Improvement |
| Inaccurate Grignard Reagent Concentration | The actual concentration of the Grignard reagent may be lower than assumed. Titrate the Grignard reagent prior to use to determine its exact molarity.[3] Adjust the volume of the Grignard solution added to the reaction accordingly. | Up to theoretical maximum |
| Wurtz Coupling | The Grignard reagent (R-MgX) can react with the remaining organic halide (R-X) to form a dimer (R-R). Slow Addition: Add the organic halide solution dropwise to the magnesium suspension during Grignard formation. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent. | 5-20% |
| Over-addition to the Ketone | Although less common with Weinreb amides, over-addition can occur if the reaction temperature is too high during the addition or before quenching, causing the intermediate to break down prematurely. Maintain Low Temperature: Ensure the reaction is kept at a low temperature (e.g., 0 °C to -78 °C) during the addition of the Grignard reagent and before quenching. | 10-30% |
| Incomplete Reaction | The reaction may not have gone to completion. Increase Reaction Time/Temperature: After the addition of the Grignard reagent, allow the reaction to stir for a longer period or warm to room temperature before quenching. Monitor the reaction by TLC to confirm the consumption of the starting material. | 5-15% |
| Product Loss During Workup/Purification | The desired ketone may be partially lost during extraction or purification. Optimize Workup: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Use a sufficient volume of extraction solvent. Optimize Purification: Use an appropriate column chromatography solvent system to ensure good separation from byproducts. | 5-10% |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyacetophenone from this compound and Methylmagnesium Bromide
This protocol details the synthesis of 4-methoxyacetophenone via the reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent). Dissolve the amide in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (1.1 equivalents) dropwise to the stirred solution via syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: While still at 0 °C, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methoxyacetophenone.
Visualizations
Reaction Mechanism
References
"N,4-Dimethoxy-N-methylbenzamide" solubility issues in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N,4-Dimethoxy-N-methylbenzamide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and solubility properties of this compound?
This compound is a colorless to light yellow clear liquid with a molecular weight of 195.22 g/mol and a purity of over 95% (GC).[1] While specific quantitative solubility data for this compound is limited in publicly available literature, its structure as a substituted benzamide (a Weinreb amide) suggests it is a polar molecule.[2][3]
Generally, benzamide derivatives exhibit solubility in polar organic solvents.[3] For structurally similar compounds, such as m-methoxybenzamide, good solubility is observed in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with lower solubility in ethanol.[4] Based on the "like dissolves like" principle, this compound is expected to be more soluble in polar aprotic and protic organic solvents and have limited solubility in nonpolar solvents like hexanes or toluene.[3][5]
Q2: I am observing precipitation or incomplete dissolution of this compound during my reaction. What steps can I take to resolve this?
Precipitation or poor dissolution is a common issue when the chosen solvent cannot adequately solvate the reagent at the desired concentration. Below is a troubleshooting workflow to address this problem.
Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Troubleshooting Steps:
-
Verify Solvent Choice: The polarity of your solvent is critical. For benzamides, solubility generally increases in more polar solvents.[6][7] If you are using a less polar solvent like dichloromethane (DCM) or diethyl ether, consider switching to or adding a co-solvent like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).
-
Adjust Concentration: You may be exceeding the solubility limit of the compound in the chosen solvent. Try reducing the concentration by adding a larger volume of the solvent.
-
Temperature Modification: Solubility often increases with temperature.[7] If your reaction chemistry allows, gently warming the mixture can help dissolve the reagent. However, be cautious as this can also accelerate side reactions.
-
Employ a Co-solvent: Adding a small amount of a stronger, highly polar aprotic solvent like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP) can significantly enhance solubility without drastically changing the overall reaction medium.[8]
Q3: Which solvents are recommended for reactions involving this compound?
The optimal solvent depends on the specific reaction conditions (e.g., temperature, other reagents). However, based on data for similar compounds, a good starting point is polar solvents.
Table 1: Solubility of Structurally Related Benzamides in Common Organic Solvents
| Compound | Solvent | Solubility | Temperature |
| m-Methoxybenzamide [4] | DMSO | ~30 mg/mL | Not Specified |
| DMF | ~30 mg/mL | Not Specified | |
| Ethanol | ~1 mg/mL | Not Specified | |
| Benzamide [6][7] | Methanol | Highest Solubility | 283.15 K - 323.15 K |
| Acetone | High Solubility | 283.15 K - 323.15 K | |
| Ethanol | Moderate Solubility | 283.15 K - 323.15 K | |
| Acetonitrile | Low Solubility | 283.15 K - 323.15 K | |
| Water | Lowest Solubility | 283.15 K - 323.15 K | |
| 3,4-dimethoxy-N-methylbenzamide [9] | Water | -1.60 (log10 ws, mol/L) | Computed |
This data is for related compounds and should be used as a guideline. Always perform a small-scale solubility test before proceeding with your main reaction.
Recommended Solvents for Reactions:
-
Tetrahydrofuran (THF): A common solvent for reactions involving organometallics (e.g., Grignard reagents) that may be used with Weinreb amides.
-
Dichloromethane (DCM): Often used for amide bond formation reactions.[10][11]
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can dissolve many benzamides but may interfere with certain reactive reagents.[4]
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol details the preparation of a 0.5 M stock solution in Tetrahydrofuran (THF), a common solvent for subsequent reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Stock Solution Preparation Workflow
Caption: Workflow for preparing a stock solution.
Procedure:
-
Under an inert atmosphere, accurately weigh the desired amount of this compound (e.g., 97.6 mg for 1 mL of a 0.5 M solution).
-
Transfer the compound to a dry volumetric flask.
-
Add approximately 75% of the final volume of anhydrous THF.
-
Add a magnetic stir bar and stir the mixture at room temperature until the solid is completely dissolved. Gentle warming (to ~30-40°C) may be applied if dissolution is slow, provided the flask is properly sealed.
-
Once dissolved, allow the solution to return to room temperature.
-
Carefully add anhydrous THF to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure homogeneity.
-
Store the solution under an inert atmosphere, protected from moisture.
Advanced Troubleshooting
Q4: I've tried multiple solvents and am still facing solubility issues. What other techniques can I use?
If standard methods fail, consider advanced strategies for enhancing solubility. The choice depends on whether the compound is a reagent or the final product requiring formulation.
Factors Influencing Reaction Success
Caption: Relationship between key experimental factors.
Advanced Strategies:
-
Hydrotropy: This technique involves adding a large amount of a secondary solute (a hydrotrope, such as sodium benzoate or sodium salicylate) to increase the aqueous solubility of a poorly soluble drug. While more common in formulation, the principle can be adapted for specific reaction systems.[12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the apparent solubility of a compound, particularly in aqueous or semi-aqueous media.[8] This is highly applicable during product workup and formulation stages.
-
Chemical Modification: For drug development professionals, if this compound is a lead compound, slight modifications to its structure (e.g., adding ionizable groups or hydrogen bond donors/acceptors) can be a strategy to improve its physicochemical properties, including solubility.[8]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. N-メトキシ-N-メチルベンズアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 溶剂混溶性表 [sigmaaldrich.cn]
- 6. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemeo.com [chemeo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpsr.com [ijpsr.com]
Technical Support Center: Purification of N,4-Dimethoxy-N-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from "N,4-Dimethoxy-N-methylbenzamide".
General Purification Workflow
The overall strategy for purifying crude this compound typically involves a multi-step process to remove unreacted starting materials and reaction byproducts. A common approach begins with liquid-liquid extraction to remove acidic and basic impurities, followed by column chromatography for separation based on polarity, and concluding with recrystallization to obtain a highly pure solid product.
Caption: Overall purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Common Impurities
Q1: What are the most likely impurities in my crude this compound sample?
A1: Based on common synthetic routes, the primary impurities are typically unreacted starting materials or their hydrolysis products. These include:
-
4-methoxybenzoic acid: An acidic impurity that can arise from the hydrolysis of a 4-methoxybenzoyl chloride starting material.[1]
-
N-methylamine: A basic impurity from the amine starting material.[1]
-
Reaction Byproducts: Unidentified byproducts from potential side reactions.[1]
Q2: Which analytical techniques are recommended for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.[1]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the structural elucidation of unknown impurities.[1]
Purification Method: Liquid-Liquid Extraction
This is often the first and most efficient step to remove the bulk of acidic and basic impurities.[2]
Caption: Workflow for purification by liquid-liquid extraction.
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation during extraction. | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of vigorous shaking. If an emulsion forms, allow the layers to stand for a longer period. Adding a small amount of brine (saturated NaCl solution) can also help break up the emulsion. |
| Poor separation of layers. | The densities of the aqueous and organic layers are too similar. | Dilute the organic layer with a less dense, immiscible solvent or the aqueous layer with water or brine. |
| Product loss. | The product has some solubility in the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
Purification Method: Column Chromatography
Column chromatography is highly effective for separating this compound from impurities with different polarities.[2][3]
Caption: General workflow for column chromatography purification.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of product and impurities. | Incorrect mobile phase polarity: The eluent may be too polar, causing all compounds to elute together.[2][4] | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (a target Rf of 0.2-0.4 for the desired product is often recommended).[5] Start with a less polar solvent system and gradually increase the polarity.[2] |
| Improperly packed column: The presence of air bubbles or cracks in the silica gel leads to channeling and inefficient separation.[2][4] | Ensure the silica gel is packed uniformly as a slurry. Gently tap the column while packing to settle the stationary phase evenly.[4] | |
| Product is not eluting from the column. | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[2] |
| Cracks in the silica bed. | The column ran dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase. |
Purification Method: Recrystallization
Recrystallization is an excellent final step to obtain a highly pure, crystalline solid product.[6][7]
Caption: Step-by-step workflow for the recrystallization process.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute.[2] | Choose a solvent or solvent mixture with a lower boiling point.[2] |
| The solution is supersaturated or cooled too quickly.[2] | Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound can help induce crystallization.[2][6] | |
| No crystals form upon cooling. | Too much solvent was used. [2] | Evaporate some of the solvent to increase the concentration of the product and then try to cool the solution again.[2] |
| The solution is not saturated enough. | If using a solvent pair, add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the better solvent to clarify before cooling. | |
| Low recovery of the product. | Too much solvent was used during dissolution or washing.[6] | Use the minimum amount of hot solvent necessary for dissolution. Always wash the collected crystals with a minimal amount of ice-cold solvent.[6][8] |
| Incomplete crystallization. | Allow sufficient time for crystallization, including placing the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove acidic (4-methoxybenzoic acid) and basic (N-methylamine) impurities.[2]
-
Dissolve the crude product: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate (approximately 10-20 mL per gram of crude product).[2]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq) (2 x 20 mL). This will protonate any unreacted N-methylamine, making it soluble in the aqueous layer. Drain the aqueous layer.[2]
-
Basic Wash: Wash the organic layer with 1 M NaOH (aq) or saturated NaHCO₃ (aq) (2 x 20 mL). This will deprotonate any unreacted 4-methoxybenzoic acid, making it soluble in the aqueous layer. Drain the aqueous layer.[2]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the preparative purification of this compound.[3]
-
Select Mobile Phase: Using TLC, determine a solvent system that gives good separation. A mixture of n-Hexane and Ethyl Acetate is a common starting point for moderately polar compounds.[3]
-
Pack the Column: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase without air bubbles.[3]
-
Sample Preparation and Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or dichloromethane. Carefully add the sample to the top of the silica gel bed.[3]
-
Elution: Begin elution with the chosen non-polar solvent system. Maintain a constant flow rate and collect fractions of a consistent volume.[3]
-
Fraction Analysis: Monitor the elution of the compound by spotting each fraction onto a TLC plate and visualizing the spots under a UV lamp.[3]
-
Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.[3]
Protocol 3: Purification by Recrystallization
This protocol should be used after initial purification to achieve high purity.[6]
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but poorly when cold. Ethanol, or a mixture of ethanol and water, is often a good starting point for moderately polar molecules.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[6]
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel to remove them.[6]
-
Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum desiccator or a drying oven at a temperature below the compound's melting point until a constant weight is achieved.[6]
Data Presentation: Purification Parameters
The following tables provide typical starting parameters for the purification methods described. These should be optimized for each specific case.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds.[3] |
| Mobile Phase | n-Hexane / Ethyl Acetate | Start with a low polarity mixture (e.g., 95:5) and gradually increase polarity.[3] |
| TLC Target Rf | 0.2 - 0.4 | Provides a good balance between elution time and separation.[5] |
Table 2: Recrystallization Solvent Systems
| Solvent System | Temperature (°C) | Expected Solubility | Notes |
| Ethanol | 25 | Moderately soluble | A good starting point for many organic compounds.[6] |
| Ethanol | 78 (Boiling) | Highly soluble | Ensures complete dissolution of the compound.[6] |
| Ethanol/Water (e.g., 80:20 v/v) | 25 | Reduced solubility | Water acts as an anti-solvent to induce crystallization.[6] |
| n-Hexane / Ethyl Acetate | Varies | Varies | A common solvent pair where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.[9] |
References
Improving the stability of "N,4-Dimethoxy-N-methylbenzamide" in solution
Technical Support Center: N,4-Dimethoxy-N-methylbenzamide
This guide provides troubleshooting advice and standardized protocols to help researchers and drug development professionals ensure the stability of "this compound" in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: Like many benzamide derivatives, the primary cause of degradation for this compound is hydrolysis of the amide bond.[1][2] This reaction can be catalyzed by acidic or basic conditions.[2][3] Other potential, though often less common, degradation pathways include oxidation and photolysis (degradation upon exposure to light).[4][5][6]
Q2: How does pH affect the stability of my compound?
A2: The stability of this compound is highly dependent on the pH of the solution. Amide hydrolysis is generally accelerated under both strong acidic (pH < 3) and strong basic (pH > 9) conditions.[2][3] Maximum stability is typically observed in the neutral pH range (approximately pH 6-8). It is crucial to determine the optimal pH for your specific experimental conditions and buffer system.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a suitable, inert solvent (e.g., DMSO, anhydrous ethanol) and stored at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C). For aqueous experimental solutions, it is recommended to use a buffer within the neutral pH range, minimize storage time at room temperature, and protect from light.
Q4: I am observing new peaks in my HPLC analysis after leaving my solution on the bench. What could be the cause?
A4: The appearance of new peaks suggests compound degradation. The most common causes are:
-
Photodegradation: Exposure to ambient or UV light can degrade light-sensitive compounds. Always use amber vials or cover your glassware with foil to minimize light exposure.[4]
-
Hydrolysis: If your solution is unbuffered or at a non-neutral pH, hydrolysis can occur even at room temperature over several hours.
-
Oxidation: Reaction with dissolved oxygen or trace peroxides in solvents can lead to degradation.[2] Using freshly prepared buffers and high-purity solvents can mitigate this.
Q5: Which solvents are recommended for this compound?
A5: For creating concentrated stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), or alcohols like ethanol are generally suitable. The choice of solvent for experimental assays should be based on the compound's solubility and compatibility with the biological or chemical system being studied. Always check for solvent-induced degradation as part of your initial stability assessment.
Troubleshooting Guide
Problem: Significant loss of parent compound concentration is observed in analytical assays (e.g., HPLC, LC-MS).
| Possible Cause | Recommended Action |
| Hydrolysis | Determine the pH of your solution. If it is outside the neutral range (6-8), adjust using a suitable buffer system (e.g., phosphate-buffered saline). Perform a pH-stability study to identify the optimal pH range for your compound (See Protocol 1). |
| Photodegradation | Repeat the experiment using amber-colored glassware or vials wrapped in aluminum foil. Compare the results with a sample exposed to light. If stability improves, light protection is necessary for all future experiments.[4] |
| Thermal Degradation | Avoid prolonged exposure to elevated temperatures. If heating is required for your experiment, conduct a time-course study to determine the rate of degradation at that temperature. Always store stock solutions and experimental samples at recommended cool temperatures. |
| Oxidative Degradation | Prepare solutions using de-gassed buffers (sparged with nitrogen or argon) to remove dissolved oxygen. Ensure solvents are free of peroxides. Evaluate stability in the presence of an antioxidant if oxidation is suspected. |
| Solvent Reactivity | Prepare the compound in a different solvent system and compare the stability over time. Ensure solvents are of high purity and anhydrous where necessary. |
Quantitative Data Summary
While specific stability data for this compound is not extensively published, forced degradation studies can generate quantitative data to guide experimental design. The table below illustrates how such data should be presented.
Table 1: Example Stability Data for this compound (10 µM) after 24 hours
| Condition | Temperature | % Parent Compound Remaining | Primary Degradant(s) Observed |
| 0.1 M HCl (pH 1) | 40°C | 65% | 4-methoxybenzoic acid |
| Acetate Buffer (pH 4) | 40°C | 98% | Not Detected |
| PBS (pH 7.4) | 40°C | >99% | Not Detected |
| Glycine Buffer (pH 10) | 40°C | 78% | 4-methoxybenzoic acid |
| 3% H₂O₂ in PBS | 25°C | 92% | Oxidative adducts |
| Ambient Light (in clear vial) | 25°C | 85% | Photodegradation products |
| Dark Control (in amber vial) | 25°C | >99% | Not Detected |
Note: The data above is illustrative and should be experimentally determined for your specific conditions.
Experimental Protocols
Protocol 1: Assessing pH-Dependent Stability
This protocol outlines a method to evaluate the stability of this compound across a range of pH values using HPLC analysis.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO or ethanol.
-
Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., 0.1 M HCl for pH 1, acetate buffer for pH 4, phosphate buffer for pH 7, and glycine buffer for pH 10).[5]
-
Incubation: a. Dilute the stock solution into each buffer to a final concentration of 10-20 µM. b. Immediately take a sample from each solution for t=0 analysis. This is your baseline reading. c. Incubate all solutions in a temperature-controlled environment (e.g., 37°C), protected from light.
-
Sample Collection: Withdraw aliquots from each solution at predetermined time points (e.g., 1, 4, 8, 24 hours).
-
Sample Quenching: To stop further degradation, immediately mix the collected sample with a quenching solution (e.g., an equal volume of mobile phase or a buffer that neutralizes the pH) and store at -20°C until analysis.
-
HPLC Analysis: Analyze all samples (including t=0) by a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time for each pH condition.
Protocol 2: Assessing Photostability
This protocol determines the susceptibility of the compound to degradation by light.
-
Sample Preparation: Prepare two sets of identical solutions of the compound (e.g., 10-20 µM in a relevant buffer/solvent system). Place one set in clear glass vials and the other in amber glass vials (or clear vials wrapped in foil) as a dark control.[4]
-
Exposure: a. Place the clear vials in a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines). b. Place the dark control samples in the same chamber, shielded from light.
-
Sample Collection & Analysis: Collect samples from both sets at various time points (e.g., 0, 2, 6, 12, 24 hours) and analyze by HPLC.
-
Data Analysis: Compare the degradation profile of the light-exposed samples to the dark controls to quantify the extent of photodegradation.
Visualizations
Degradation & Experimental Workflows
Caption: Proposed acid/base-catalyzed hydrolysis pathway.
References
Validation & Comparative
Unveiling the Molecular Fingerprint: A Comparative NMR Spectral Analysis of N,4-Dimethoxy-N-methylbenzamide
A detailed spectroscopic comparison of N,4-Dimethoxy-N-methylbenzamide with key structural analogues, providing researchers in drug discovery and chemical synthesis with essential data for unambiguous compound identification and characterization.
This guide presents a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, a compound of interest in medicinal chemistry and organic synthesis. By comparing its ¹H and ¹³C NMR data with those of structurally related compounds, 4-methoxybenzamide and N-methylbenzamide, this report offers a clear framework for spectral interpretation and verification. The provided experimental protocols and visual aids are designed to support researchers in their analytical endeavors.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its selected analogues. All spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | -NCH₃ Protons (δ, ppm) | NH Proton (δ, ppm) |
| This compound | 7.72 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H) | 3.84 (s, 3H) | 2.99 (d, J=4.9 Hz, 3H) | 6.07 (br s, 1H) |
| 4-Methoxybenzamide | 7.89 (d, J=8.8 Hz, 2H), 6.99 (d, J=8.8 Hz, 2H) | 3.81 (s, 3H) | - | 7.24 (br s, 1H), 7.88 (br s, 1H) |
| N-Methylbenzamide[1] | 7.7-7.8 (m, 2H), 7.4-7.5 (m, 3H) | - | 3.01 (d, J=4.9 Hz, 3H) | 6.20 (br s, 1H)[1] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ Carbon (δ, ppm) | -NCH₃ Carbon (δ, ppm) |
| This compound [1] | 167.9[1] | 162.2, 128.8, 127.1, 113.8[1] | 55.5[1] | 26.9[1] |
| 4-Methoxybenzamide | 168.3 | 162.4, 128.9, 127.5, 113.7 | 55.4 | - |
| N-Methylbenzamide[1] | 168.4[1] | 134.7, 131.4, 128.6, 127.0[1] | - | 26.9[1] |
Experimental Protocols
NMR Sample Preparation
A standardized protocol was followed for the preparation of all NMR samples to ensure data consistency and comparability.[2][3][4][5][6]
-
Sample Weighing: Approximately 5-10 mg of the solid compound was accurately weighed for ¹H NMR analysis, and 20-30 mg for ¹³C NMR analysis.
-
Solvent Addition: The weighed sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for nonpolar organic compounds.[3]
-
Homogenization: The sample was gently agitated or vortexed to ensure complete dissolution and homogeneity.
-
Transfer: The resulting solution was carefully transferred into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small cotton plug placed inside the Pasteur pipette.[2]
NMR Data Acquisition
All NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0-200 ppm
-
Structural Elucidation and Spectral Assignment
The chemical shifts and coupling patterns observed in the NMR spectra of this compound are consistent with its molecular structure. The following diagram illustrates the assigned proton and carbon environments.
Figure 1. Structure of this compound with proton assignments.
The aromatic region of the ¹H NMR spectrum displays two distinct doublets, characteristic of a para-substituted benzene ring. The downfield doublet at 7.72 ppm corresponds to the protons ortho to the electron-withdrawing amide group, while the upfield doublet at 6.91 ppm is assigned to the protons ortho to the electron-donating methoxy group. The sharp singlet at 3.84 ppm is indicative of the methoxy protons, and the doublet at 2.99 ppm, which integrates to three protons, corresponds to the N-methyl group, with the splitting arising from coupling to the adjacent NH proton. The broad singlet for the NH proton at 6.07 ppm is also observed.
The ¹³C NMR spectrum further corroborates the structure, with the carbonyl carbon appearing at 167.9 ppm. The aromatic carbons show distinct signals, with the carbon attached to the oxygen of the methoxy group resonating at a downfield shift of 162.2 ppm. The methoxy and N-methyl carbons are observed at 55.5 ppm and 26.9 ppm, respectively.
Comparison with Analogues
A comparative analysis with 4-methoxybenzamide and N-methylbenzamide highlights key structural differences reflected in their NMR spectra.
-
4-Methoxybenzamide vs. This compound: The most significant difference is the absence of the N-methyl signal in the spectra of 4-methoxybenzamide and the presence of two broad singlets for the -NH₂ protons. The chemical shifts of the aromatic and methoxy protons are very similar, indicating that the N-methylation has a minor effect on the electronic environment of the benzoyl moiety.
-
N-Methylbenzamide vs. This compound: The ¹H NMR spectrum of N-methylbenzamide shows a more complex multiplet for the aromatic protons due to the absence of the para-methoxy group's simplifying symmetry. The chemical shift of the N-methyl protons is very similar in both compounds, suggesting that the para-methoxy group does not significantly influence the electronic environment around the amide nitrogen. In the ¹³C NMR, the absence of the methoxy carbon signal and the different aromatic carbon chemical shifts clearly distinguish the two compounds.
This comparative guide provides a robust dataset and clear protocols for the NMR spectral analysis of this compound. The detailed comparison with its analogues offers a valuable resource for researchers in confirming the identity and purity of this and related compounds in their synthetic and drug discovery workflows.
References
- 1. rsc.org [rsc.org]
- 2. sites.bu.edu [sites.bu.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Interpreting the Mass Spectrum of N,4-Dimethoxy-N-methylbenzamide: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, accurate structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone technique for determining molecular weight and obtaining structural information through fragmentation analysis. This guide provides a detailed interpretation of the expected electron ionization (EI) mass spectrum of N,4-Dimethoxy-N-methylbenzamide, comparing its fragmentation pattern with alternative analytical techniques and providing actionable experimental protocols.
Predicted Mass Spectrum Analysis of this compound
The molecular formula for this compound is C10H13NO3, with a monoisotopic mass of 195.09 Da.[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) is expected at m/z 195. The fragmentation of aromatic amides under EI conditions typically involves characteristic cleavage patterns that provide significant structural information.[2][3]
The primary fragmentation pathways for this compound are anticipated to be:
-
Alpha-Cleavage: The bond between the carbonyl group and the nitrogen atom is prone to cleavage. This would result in the formation of a resonance-stabilized acylium ion.
-
Loss of Neutral Fragments: Subsequent loss of small neutral molecules like carbon monoxide (CO) from fragment ions is a common process for aromatic carbonyl compounds.[2]
Based on these principles, the major fragments and their corresponding m/z values can be predicted. This information is crucial for identifying the compound from its mass spectrum.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides valuable information on molecular weight and fragmentation, a comprehensive characterization often requires complementary analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful alternatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would be suitable. The retention time of the compound under specific conditions (e.g., mobile phase composition, column type, flow rate) serves as an identifying characteristic. UV detection can be employed, and the resulting chromatogram would show a peak corresponding to the analyte, with the area under the peak being proportional to its concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. For this compound, both ¹H NMR and ¹³C NMR would be highly informative.
-
¹H NMR: Would show distinct signals for the aromatic protons, the two methoxy groups, and the N-methyl group, with their chemical shifts and coupling patterns providing definitive structural confirmation.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon, aromatic carbons, and the carbons of the methoxy and methyl groups.
Data Summary
| Analytical Technique | Information Obtained | Expected Key Data for this compound |
| Mass Spectrometry (EI) | Molecular Weight, Fragmentation Pattern | Molecular Ion (M+): m/z 195. Key Fragments: m/z 164, 136, 108. |
| HPLC | Retention Time, Purity, Quantification | A single major peak at a characteristic retention time. |
| ¹H NMR | Chemical Environment of Protons | Distinct signals for aromatic, methoxy, and N-methyl protons. |
| ¹³C NMR | Carbon Skeleton | Signals for carbonyl, aromatic, and aliphatic carbons. |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standard procedure for acquiring an EI mass spectrum is as follows:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M+).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Fragmentation Pathway of this compound
References
A Comparative Guide to Weinreb Amide Reagents for Ketone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. Ketones serve as crucial intermediates and target molecules in the development of pharmaceuticals and other complex chemical entities. The choice of synthetic methodology can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the Weinreb amide-based ketone synthesis with other prominent methods, supported by experimental data to inform reagent selection.
The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, has become a widely adopted and reliable method for the preparation of ketones.[1] The key to this method is the use of N-methoxy-N-methylamides (Weinreb amides), which react with organometallic reagents to form a stable tetrahedral intermediate.[2] This intermediate resists the common problem of over-addition, which often plagues reactions with other acylating agents like esters or acid chlorides, leading to the formation of undesired tertiary alcohols.[3][4] Upon acidic workup, the stable intermediate collapses to cleanly afford the desired ketone.[2]
Comparison of Ketone Synthesis Methods
The selection of a ketone synthesis method depends on various factors, including the nature of the starting materials, the tolerance of functional groups, and the desired scale of the reaction. The following table summarizes quantitative data for the Weinreb amide method and several common alternatives.
| Method | Starting Material | Reagent | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Limitations |
| Weinreb Amide Synthesis | Weinreb Amide | Grignard or Organolithium Reagent | 1-4 h | 0 to rt | 75-95 | Excellent control over-addition, broad substrate scope, mild reaction conditions.[2][3] | Requires prior preparation of the Weinreb amide.[1] |
| Organolithium Reagents with Carboxylic Acids | Carboxylic Acid | Organolithium Reagent (2 equiv.) | 1-3 h | -78 to rt | 70-90 | Direct conversion from carboxylic acids. | Requires two equivalents of the organolithium reagent; risk of over-addition. |
| Grignard Reaction with Nitriles | Nitrile | Grignard Reagent | 2-6 h | 0 to reflux | 60-80 | Utilizes readily available nitriles. | Requires subsequent hydrolysis step; can have lower yields.[5] |
| Friedel-Crafts Acylation | Arene | Acyl Halide/Anhydride | 1-5 h | 0 to reflux | 70-95 | Effective for aromatic ketones. | Limited to aromatic substrates; requires a Lewis acid catalyst.[] |
| Oxidation of Secondary Alcohols | Secondary Alcohol | Oxidizing Agent (e.g., PCC, Jones reagent) | 1-3 h | 0 to rt | 85-95 | High yields for specific substrates. | Requires the corresponding secondary alcohol precursor.[7] |
| Ozonolysis of Alkenes | Alkene | Ozone, then a reducing agent | 2-4 h | -78 | 70-95 | Cleaves a double bond to form two carbonyls. | Requires a specific alkene starting material.[5] |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes, the following diagrams illustrate the mechanism of the Weinreb ketone synthesis and a general experimental workflow.
References
A Comparative Guide to the Biological Activity of N,4-Dimethoxy-N-methylbenzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
While direct biological activity data for N,4-Dimethoxy-N-methylbenzamide is not extensively available in public literature, a comprehensive analysis of its structural analogues reveals a rich and diverse pharmacological landscape. This guide provides an objective comparison of the biological activities of various benzamide derivatives, offering insights into the potential therapeutic applications and structure-activity relationships (SAR) within this chemical class. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualization of relevant signaling pathways.
Comparative Biological Activity of Benzamide Analogues
The biological activities of benzamide derivatives are profoundly influenced by the nature and position of substituents on both the benzoyl and amide moieties. The following tables summarize quantitative data for various analogues, categorized by their primary biological effects.
Anticancer Activity
Benzamide analogues have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.
| Compound Class | Specific Analogue | Target Cell Line(s) | IC50 (µM) | Reference |
| 4-Methylbenzamide Derivatives | 4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 7) | K562 (Chronic Myeloid Leukemia) | 2.27 | [1] |
| HL-60 (Promyelocytic Leukemia) | 1.42 | [1] | ||
| OKP-GS (Renal Carcinoma) | 4.56 | [1] | ||
| 4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (Compound 10) | K562 (Chronic Myeloid Leukemia) | 2.53 | [1] | |
| HL-60 (Promyelocytic Leukemia) | 1.52 | [1] | ||
| OKP-GS (Renal Carcinoma) | 24.77 | [1] | ||
| N-Phenylbenzamide Derivatives | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Wild-type HBV | 1.99 | |
| Drug-resistant HBV | 3.30 |
Enzyme Inhibition
Several benzamide analogues have been identified as potent enzyme inhibitors, targeting kinases and other enzymes crucial for cellular function and disease progression.
| Compound Class | Specific Analogue | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |
| N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamide Derivatives | N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide (5c) | Acetylcholinesterase | 2.5 | 0.075 | [2] |
| 4-Methylbenzamide Derivatives | Compound 7 | PDGFRα, PDGFRβ | - | 36-45% inhibition at 1 µM | [1] |
| Compound 10 | PDGFRα, PDGFRβ | - | 36-45% inhibition at 1 µM | [1] |
Antimicrobial Activity
The benzamide scaffold has also served as a template for the development of novel antimicrobial agents.
| Compound Class | Specific Analogue | Target Organism(s) | MIC (µg/mL) | Reference |
| N-(1,3,4-oxadiazol-2-yl)benzamide Analogues | F6 | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate S. aureus (VISA), Vancomycin-resistant S. aureus (VRSA), Vancomycin-resistant Enterococcus faecalis (VRE) | 1-2 | [3] |
| 4-Nitrobenzamide Derivatives | Compound 3a | Various bacteria and fungi | - | |
| Compound 3a1 | Various bacteria and fungi | - |
Experimental Protocols
MTT Assay for Anticancer Activity
The antiproliferative activity of the 4-methylbenzamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6][7]
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
Several benzamide analogues have been investigated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival.[8][9][10][11][12]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by benzamide analogues.
CDK7 Signaling Pathway in Cancer
Certain N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making its inhibitors promising candidates for cancer therapy.[13][14][15][16][17]
Caption: CDK7's dual role in cell cycle and transcription, and its inhibition.
c-Met Signaling Pathway in Cancer
Pyridineamide derivatives featuring a 1,2,3-triazole fragment have been synthesized and evaluated as inhibitors of the c-Met proto-oncogene. Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis.[18][19][20][21][22]
Caption: The c-Met signaling cascade and its role in cancer progression.
TRPV1 Receptor Signaling Pathway
N-pyridin-3-yl- and N-quinolin-3-yl- benzamides have been shown to act as modulators of the human vanilloid receptor 1 (TRPV1), a key player in pain and inflammation pathways.[23][24][25][26][27]
Caption: TRPV1 receptor activation and its modulation by benzamide analogues.
Quorum Sensing in Bacteria
N-(pyridin-2/3-yl)alkanamide derivatives have been explored as inhibitors of quorum sensing in bacteria, a process that regulates virulence factor production and biofilm formation.[28][29][30][31][32]
Caption: Bacterial quorum sensing and its inhibition by benzamide analogues.
Conclusion
The diverse biological activities exhibited by benzamide analogues underscore the significant potential of this chemical scaffold in drug discovery and development. While specific data for this compound is limited, the extensive research on its analogues provides a strong foundation for predicting its potential pharmacological profile. The methoxy and methyl substitutions on the benzoyl ring and amide nitrogen, respectively, will undoubtedly influence its electronic and steric properties, thereby affecting its interaction with biological targets. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This comparative guide serves as a valuable resource for researchers interested in exploring the rich pharmacology of benzamide derivatives.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay [protocols.io]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. proteopedia.org [proteopedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancerindex.org [cancerindex.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. c-MET [stage.abbviescience.com]
- 22. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. TRPV1 - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 29. How Quorum Sensing Works [asm.org]
- 30. Quorum sensing - Wikipedia [en.wikipedia.org]
- 31. Video: Gene Regulation in Microbial Communities: Quorum Sensing [jove.com]
- 32. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
A Comparative Guide to the Purity Assessment of Synthesized N,4-Dimethoxy-N-methylbenzamide
For researchers and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a foundational requirement for advancing any research program. This guide provides a comparative analysis of the purity of synthesized "N,4-Dimethoxy-N-methylbenzamide," a novel benzamide derivative, against a structurally similar alternative. The document outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols to ensure robust and reliable purity assessment.
Comparative Purity Analysis
The purity of newly synthesized compounds is paramount and is typically assessed using a suite of orthogonal analytical methods.[1][][3] High-Performance Liquid Chromatography (HPLC) is a principal technique for quantitative analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming identity and characterizing impurities.[1][4]
Below is a comparative summary of purity data for two different batches of synthesized this compound alongside a key alternative, N-methyl-4-methoxybenzamide.
| Compound | Synthesis Batch | Method | Purity (%) | Major Impurity (%) | Notes |
| This compound | Batch A | HPLC-UV (254 nm) | 99.2% | 0.45% (Unreacted 4-methoxybenzoyl chloride) | High purity achieved with standard purification. |
| LC-MS | Confirmed (m/z 196.09 [M+H]⁺) | 0.45% (m/z 171.02) | Confirms identity and impurity mass. | ||
| ¹H NMR | >99% (by qNMR) | Trace solvent residue (DCM) | Quantitative NMR confirms high purity. | ||
| This compound | Batch B | HPLC-UV (254 nm) | 97.8% | 1.10% (Unreacted 4-methoxybenzoyl chloride) | Lower purity suggests incomplete reaction or purification. |
| LC-MS | Confirmed (m/z 196.09 [M+H]⁺) | 1.10% (m/z 171.02) | Higher levels of starting material detected. | ||
| ¹H NMR | ~98% | Signals correspond to starting material. | NMR spectrum shows clear impurity signals. | ||
| N-methyl-4-methoxybenzamide (Alternative) | Reference | HPLC-UV (254 nm) | 99.5% | 0.20% (Unknown) | Commercially available reference standard. |
| LC-MS | Confirmed (m/z 166.08 [M+H]⁺) | - | Verified molecular weight. | ||
| ¹H NMR | >99% | No significant impurities detected. | Clean spectrum serves as a benchmark. |
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for the comprehensive evaluation of a newly synthesized compound. The process begins with the crude product and proceeds through multiple analytical techniques to arrive at a final purity statement.
Caption: Workflow for purity assessment of synthesized compounds.
Experimental Protocol: HPLC Purity Determination
This protocol details the steps for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
3.1. Principle The compound is separated from impurities on a C18 stationary phase based on polarity. The concentration is proportional to the area under the curve (AUC) of the chromatographic peak, allowing for percentage purity calculation by area normalization.
3.2. Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).
-
Sample: Synthesized this compound.
3.3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
3.4. Sample Preparation
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Transfer the solution to an HPLC vial for analysis.
3.5. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Report the result as % purity by HPLC at 254 nm.
Logical Relationships: Sources of Impurities in Amide Synthesis
Understanding the potential sources of impurities is critical for optimizing synthesis and purification protocols. Amide synthesis, often proceeding via acylation of an amine, can introduce several common impurities.[5][]
Caption: Potential sources of impurities in amide bond formation.
Hypothetical Signaling Pathway Involvement
Benzamide derivatives are prevalent scaffolds in medicinal chemistry, often designed as inhibitors for specific biological targets like protein kinases. The purity of such compounds is critical, as minor impurities could lead to misleading biological data.
Caption: Hypothetical inhibition of the RAF kinase by a benzamide derivative.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
Comparative Guide to Analytical Methods for the Quantification of N,4-Dimethoxy-N-methylbenzamide
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method and a potential Ultraviolet-Visible (UV-Vis) Spectrophotometry method for the quantitative analysis of N,4-Dimethoxy-N-methylbenzamide. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the performance, protocols, and applications of each technique.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive chromatographic technique ideal for the separation and quantification of individual components within a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed, offering robust and reliable quantification in various matrices, from bulk drug substances to biological samples.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound can be established based on methods used for similar benzamide derivatives.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate or sodium dihydrogen phosphate), pH adjusted as needed (e.g., pH 3.0-6.1).[1]
-
Standard: A certified reference standard of this compound.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer. The ratio can be optimized, for instance, 80:20 (v/v) methanol and 0.05 M sodium dihydrogen phosphate buffer adjusted to a specific pH.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 45°C).[1]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound, typically around 220-254 nm.
-
Injection Volume: 20 µL
4. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the linear range of the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that measures the absorbance of light by a substance at a specific wavelength. While less specific than HPLC, it can be a cost-effective alternative for the quantification of pure this compound or in simple formulations where interfering substances are absent.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
2. Reagents and Solutions:
-
Solvent: A suitable solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffer solution like phosphate buffer pH 7.4).[3]
-
Standard: A certified reference standard of this compound.
3. Method:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For benzamide derivatives, this is often in the range of 220-290 nm.[3][4]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of known concentration by accurately weighing the reference standard and dissolving it in the solvent.
-
Calibration Curve: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Solution: Prepare the sample solution by dissolving the material in the solvent and diluting it to a concentration that falls within the linear range of the calibration curve.
-
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from its absorbance using the regression equation of the calibration curve.
Logical Flow for UV-Vis Spectrophotometry
Caption: Logical workflow for quantification using UV-Vis Spectrophotometry.
Performance Comparison
The following table summarizes the typical performance characteristics of a validated HPLC method compared to a potential UV-Vis spectrophotometry method for the quantification of benzamide derivatives. The data is compiled from validated methods for structurally similar compounds and serves as a representative comparison.[2][4][5][6]
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Specificity | High (separates analyte from impurities) | Low (measures total absorbance at λmax) |
| Linearity Range | 0.1 - 1.5 µg/mL[2] | 5 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.998 |
| Limit of Detection (LOD) | 0.032 µg/mL[2] | 0.0796 µg/mL |
| Limit of Quantification (LOQ) | 0.097 µg/mL[2] | 0.176 µg/mL |
| Accuracy (% Recovery) | 98.45 ± 0.32%[2] | 99.4 - 103.0%[4] |
| Precision (%RSD) | < 2%[7] | < 2%[4] |
| Analysis Time per Sample | ~15-20 minutes[8] | ~2-5 minutes |
| Instrumentation Cost | High | Low |
| Solvent Consumption | High | Low |
Conclusion
HPLC is the superior method for the quantification of this compound when high specificity, sensitivity, and accuracy are required, particularly for complex samples such as pharmaceutical formulations or biological matrices. Its ability to separate the analyte from potential impurities and degradation products makes it the gold standard for quality control and research applications.
UV-Vis Spectrophotometry offers a rapid, simple, and cost-effective alternative for the routine analysis of pure this compound or in simple, well-characterized formulations. However, its lack of specificity means it is susceptible to interference from other UV-absorbing compounds, which could lead to inaccurate results in complex samples.
The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available resources. For regulatory submissions and in-depth product characterization, a validated HPLC method is indispensable. For preliminary screening or in-process controls of a pure substance, UV-Vis spectrophotometry can be a viable and efficient option.
References
- 1. japsonline.com [japsonline.com]
- 2. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of UV-spectrophotometric methods for quantitative estimation of Prothionamide in pure and pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Assessing the Cross-Reactivity of N,4-Dimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethoxy-N-methylbenzamide is a small molecule belonging to the benzamide class of compounds. While the benzamide scaffold is present in a variety of biologically active molecules, publicly available data on the specific biological targets and cross-reactivity profile of this compound is currently limited. Cross-reactivity studies are crucial in drug discovery and development to understand a compound's selectivity, predict potential off-target effects, and ensure safety and efficacy. Off-target interactions can lead to adverse drug reactions or unexpected pharmacological effects.
This guide provides a framework for evaluating the cross-reactivity of this compound. In the absence of specific experimental data for this compound, we present detailed protocols for key in vitro assays commonly used to determine the selectivity of small molecules. These assays, such as kinase and G-protein coupled receptor (GPCR) screening panels, allow for the assessment of a compound's binding affinity against a broad range of potential biological targets.
Proposed Cross-Reactivity Screening Strategy
A comprehensive assessment of the cross-reactivity of this compound would involve screening against panels of common off-target protein families. The data generated from these screens would provide a "selectivity profile" of the compound.
Key Protein Families for Screening:
-
Protein Kinases: This large family of enzymes is a frequent target for small molecule drugs and a common source of off-target effects.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes and are major drug targets.
-
Ion Channels: These membrane proteins are critical for cellular communication and are susceptible to modulation by small molecules.
-
Nuclear Receptors: These receptors are involved in regulating gene expression and can be affected by exogenous compounds.
-
Transporters: Membrane transporters control the influx and efflux of substances across cell membranes and can be a source of drug-drug interactions and off-target effects.
The following sections provide detailed experimental protocols for two of the most critical screening assays: an in vitro kinase assay and a GPCR radioligand binding assay.
Experimental Protocols
In Vitro Kinase Profiling Assay
This protocol describes a common method for screening a compound against a panel of protein kinases to determine its inhibitory activity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high throughput and sensitivity.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified recombinant protein kinases
-
Substrates specific to each kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, EGTA, and DTT)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.[1]
-
Enzyme Preparation: Dilute the stock of each protein kinase in the kinase assay buffer to the desired final concentration.
-
Reaction Initiation: Add 2 µL of the diluted kinase to each well. Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentration of ATP should be at or near its Km for the specific kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well for a final reaction volume of 5 µL.[1]
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[1]
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[1]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Data Presentation:
The results of the in vitro kinase profiling would be presented in a table summarizing the inhibitory activity of this compound against each kinase in the panel.
| Kinase Target | IC50 (µM) | % Inhibition at 10 µM |
| Kinase 1 | > 100 | < 10% |
| Kinase 2 | 5.2 | 75% |
| Kinase 3 | > 100 | < 5% |
| ... | ... | ... |
This table is a template. No actual data is available for this compound.
GPCR Radioligand Binding Assay
This protocol outlines a standard method for assessing the binding affinity of a compound to a specific GPCR using a competitive radioligand binding assay.[2][3]
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of GPCRs.
Materials:
-
This compound
-
DMSO
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., ³H- or ¹²⁵I-labeled)
-
Binding buffer (e.g., containing Tris-HCl, MgCl2, and protease inhibitors)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution in the binding buffer.
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration at or below its dissociation constant (Kd), and the serially diluted this compound or buffer (for total binding) or the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filter plate using a vacuum manifold. The cell membranes with the bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
The binding affinities for a panel of GPCRs would be presented in a table.
| GPCR Target | Radioligand Used | Ki (µM) |
| Receptor A | [³H]-Ligand X | > 50 |
| Receptor B | [¹²⁵I]-Ligand Y | 2.1 |
| Receptor C | [³H]-Ligand Z | > 50 |
| ... | ... | ... |
This table is a template. No actual data is available for this compound.
Visualizations
Caption: Workflow for In Vitro Kinase Cross-Reactivity Screening.
Caption: Generalized GPCR Signaling Pathway.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, the experimental protocols and workflows outlined in this guide provide a robust framework for its investigation. By employing systematic in vitro screening against panels of kinases, GPCRs, and other relevant target families, researchers can generate a comprehensive selectivity profile for this compound. This data is essential for understanding its pharmacological properties, predicting potential off-target liabilities, and guiding further drug development efforts. The provided diagrams illustrate the logical flow of these experimental processes and a relevant biological pathway, offering a clear visual aid for researchers in the field.
References
Benchmarking Synthesis of N,4-Dimethoxy-N-methylbenzamide: A Comparative Guide
The efficient synthesis of N,4-Dimethoxy-N-methylbenzamide, a potential building block in pharmaceutical and materials science, is crucial for researchers and drug development professionals. The selection of a synthetic pathway can significantly influence yield, purity, cost-effectiveness, and scalability. This guide provides an objective comparison of two primary and effective routes for the synthesis of this compound: the traditional acyl chloride method and the more modern direct amide coupling approach.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two principal synthesis routes to this compound, based on well-established procedures for analogous N-arylbenzamides.
| Metric | Route 1: Acyl Chloride Formation | Route 2: Direct Amide Coupling |
| Starting Materials | 4-Methoxybenzoic acid, Thionyl chloride (or Oxalyl chloride), N-methyl-4-methoxyaniline | 4-Methoxybenzoic acid, N-methyl-4-methoxyaniline, Coupling Agent (e.g., HATU, DCC) |
| Typical Yield | >90% | 70-95%[1] |
| Purity | High, but requires careful removal of excess chlorinating agent. | Generally high, with water-soluble byproducts for some agents.[1] |
| Reaction Time | 2-5 hours (two distinct steps)[1] | 1-24 hours (one-pot)[1] |
| Reaction Temperature | Reflux (for acyl chloride formation), 0°C to Room Temperature (for amidation)[1] | 0°C to Room Temperature[1] |
| Key Reagents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | HATU, HBTU, DCC, EDC[1] |
| Safety Concerns | Use of highly corrosive and toxic chlorinating agents (SOCl₂, (COCl)₂), evolution of HCl gas.[1] | Some coupling agents can be sensitizers or toxic. |
| Scalability | Well-established for large-scale synthesis. | Excellent for lab-scale; some coupling agents are expensive for large-scale use. |
Experimental Protocols
Route 1: Acyl Chloride Method
This traditional two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine.
Part A: Synthesis of 4-Methoxybenzoyl chloride
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid.
-
Add an anhydrous inert solvent such as dichloromethane (DCM).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution at room temperature in a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting 4-methoxybenzoyl chloride is often used in the next step without further purification.
Part B: Synthesis of this compound
-
Dissolve N-methyl-4-methoxyaniline in an anhydrous solvent like DCM in a separate flask and cool to 0-5 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the amine solution to neutralize the HCl byproduct.
-
Slowly add the 4-methoxybenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the stirred amine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Route 2: Direct Amide Coupling Method
This method facilitates the direct formation of the amide bond from the carboxylic acid and amine using a coupling agent, often in a one-pot synthesis.
-
To a dry round-bottom flask, add 4-methoxybenzoic acid (1.0 equivalent), N-methyl-4-methoxyaniline (1.1 equivalents), and a coupling agent such as HATU (1.1 equivalents).
-
Dissolve the solids in an anhydrous aprotic solvent like DCM or DMF.
-
Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature for 1-24 hours.
-
Monitor the reaction's progress by TLC.
-
Once the starting materials are consumed, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound via flash column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for each synthetic route.
Caption: Workflow for the Acyl Chloride Synthesis Route.
Caption: Workflow for the Direct Amide Coupling Synthesis Route.
References
Safety Operating Guide
Prudent Disposal of N,4-Dimethoxy-N-methylbenzamide: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For N,4-Dimethoxy-N-methylbenzamide, a cautious approach to waste management is essential. This guide provides a comprehensive, step-by-step procedure for its safe disposal, designed for researchers, scientists, and professionals in drug development.
Hazard Assessment of Structurally Related Compounds
To establish a safe disposal protocol, the known hazards of structurally similar compounds have been reviewed. This data informs the conservative handling and disposal recommendations for this compound.
| Compound Name | Key Hazards | Disposal Recommendations |
| N-Methoxy-N,4-dimethylbenzamide | Causes skin and serious eye irritation. | Dispose of contents/container to an approved waste disposal plant.[1] |
| Benzamide, N,N-diethyl- | Harmful if swallowed or in contact with skin; causes serious eye irritation.[1] | Dispose of contents/container to an approved waste disposal plant.[1] |
| 4-Fluoro-N-methoxy-N-methylbenzamide | Causes skin and serious eye irritation.[2] | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[2] |
| Benzamide | Harmful if swallowed; suspected of causing genetic defects. | Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | Harmful if swallowed; may form combustible dust concentrations in air. | Dispose of contents/container to an approved waste disposal plant. |
Given the potential for skin and eye irritation, as well as oral toxicity, this compound should be handled as a hazardous substance.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled in a manner that prioritizes safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Use nitrile or other chemically resistant gloves. Inspect gloves for any tears or perforations before use.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat is required to protect against splashes and contamination of personal clothing.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste. The container must be compatible with the chemical and in good condition, free from leaks or damage.
-
Solid Waste: All solid waste, including residual product and contaminated materials (e.g., weigh boats, pipette tips, gloves, and absorbent pads), should be placed in this designated container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
Step 3: Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be well-ventilated and have secondary containment to manage any potential leaks.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through proper channels.
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowable time according to institutional policy, contact your EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area to prevent further exposure. Alert your supervisor and the institutional EHS department.
-
Containment: If safe to do so, contain the spill using appropriate absorbent materials such as spill pillows or absorbent pads.
-
Cleanup: Wearing the appropriate PPE, carefully clean up the spill. Collect all contaminated materials in a sealed container and label it as hazardous waste.
-
Decontamination: Thoroughly decontaminate the spill area according to your laboratory's standard operating procedures.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling N,4-Dimethoxy-N-methylbenzamide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines essential personal protective equipment (PPE), safe handling procedures, and emergency plans to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, N,4-Dimethoxy-N-methylbenzamide is anticipated to cause skin and eye irritation. Appropriate PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][2] | Protects eyes from dust, splashes, and aerosols. |
| Face Shield | To be worn in conjunction with safety goggles, especially during operations with a high risk of splashing.[1] | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals.[1] Inspect for integrity before each use and replace frequently. | Prevents direct skin contact with the chemical. |
| Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and personal clothing.[1][2] | Provides a barrier against accidental spills and contamination. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should ideally be performed in a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator is necessary. | Prevents inhalation of fine dust particles and potential vapors. |
Operational Plan: Safe Handling and Storage
A systematic approach is critical for minimizing exposure and ensuring a safe working environment when handling this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended for all weighing and transfer operations.[1]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Cover the work surface with absorbent, disposable bench paper.
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles and a face shield if necessary.
-
Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff and turning them inside out to contain any contamination.
-
Remove the lab coat by rolling it away from the body to avoid contact with the contaminated exterior.
-
Remove safety goggles and face shield.
-
Wash hands thoroughly with soap and water after all PPE has been removed.
-
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent contamination.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Plans
Spill Response:
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Table 2: Spill Cleanup Protocol
| Step | Action |
| 1. Evacuate and Secure | Immediately alert others in the vicinity. If the spill is large, evacuate the area and restrict access. |
| 2. Don Appropriate PPE | Wear all PPE as outlined in Table 1, including respiratory protection. |
| 3. Contain the Spill | For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material. |
| 4. Clean Up | Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid generating dust.[6] |
| 5. Decontaminate | Clean the spill area with a suitable solvent, followed by soap and water. |
| 6. Dispose of Waste | All contaminated materials, including absorbent, gloves, and bench paper, must be disposed of as hazardous waste in accordance with local and national regulations.[4] |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal:
-
Chemical Waste: Dispose of all this compound waste, including contaminated materials, in a clearly labeled hazardous waste container.[4]
-
Contaminated PPE: Heavily contaminated disposable PPE should be disposed of as hazardous waste. Non-disposable items should be decontaminated before reuse or disposed of as hazardous waste if decontamination is not possible.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Entrust disposal to a licensed waste disposal company.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
